Zamzetoclax
Description
Dysregulation of Apoptotic Pathways in Malignancies
Apoptosis, or programmed cell death, is a fundamental biological process essential for maintaining tissue homeostasis by eliminating damaged or unnecessary cells. nih.gov The disruption of this tightly regulated process is a recognized hallmark of cancer, contributing to both tumor development and resistance to therapies. nih.govnih.govmdpi.com Cancer cells frequently develop mechanisms to evade apoptosis, allowing for uncontrolled proliferation and survival despite cellular damage. researchgate.netcaptortherapeutics.com This evasion can occur through various alterations, including the imbalance of pro-apoptotic and anti-apoptotic proteins, reduced caspase function, and the influence of aberrantly active survival pathways. nih.govresearchgate.net The failure of apoptotic signaling not only promotes tumorigenesis but also confers resistance to many conventional anticancer agents, which primarily rely on inducing apoptosis to kill cancer cells. nih.govmdpi.com
Mcl-1 as a Key Anti-Apoptotic Protein and Therapeutic Vulnerability
Within the complex network of apoptosis regulation, the B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role. molbiolcell.org This family includes both pro-apoptotic members that promote cell death and anti-apoptotic members that inhibit it. molbiolcell.org Myeloid cell leukemia-1 (Mcl-1) is a prominent anti-apoptotic member of the Bcl-2 family. dovepress.com Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins like Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway. scitechnol.comspandidos-publications.comfrontiersin.org
Overexpression of Mcl-1 is a common feature in a wide range of human cancers and is frequently associated with poor prognosis and resistance to various cancer treatments. captortherapeutics.comdovepress.comresearchgate.net Unlike other Bcl-2 family members, Mcl-1 has a notably short half-life, making its continuous expression critical for the survival of dependent cancer cells. nih.gov This rapid turnover suggests that inhibiting Mcl-1 function could quickly sensitize cancer cells to apoptosis, establishing it as a significant therapeutic vulnerability. dovepress.comnih.gov Consequently, Mcl-1 has emerged as an attractive target for the development of new anticancer therapies. dovepress.comresearchgate.netaacrjournals.org
Overview of Mcl-1 Inhibitor 8 as a Potent and Selective Compound
In the quest for specific Mcl-1 inhibitors, numerous chemical scaffolds have been explored. Mcl-1 inhibitor 8 is one such compound, identified through dedicated research efforts. medchemexpress.commedchemexpress.com It is structurally related to other recently developed Mcl-1 inhibitors and has been noted for its potential in preclinical studies. acs.org The development of potent and selective inhibitors like Mcl-1 inhibitor 8 is a crucial step toward pharmacologically targeting the Mcl-1 dependency observed in various hematological and solid tumors. acs.org Structural biology has played a key role in this process, with crystal structures of inhibitors like Mcl-1 inhibitor 8 bound to the Mcl-1 protein providing detailed insights into their binding mode. rcsb.org This structural information is invaluable for the rational design and optimization of compounds with improved affinity and selectivity, paving the way for potential therapeutic applications. nih.govacs.org
Detailed Research Findings
The following tables summarize key data related to Mcl-1 inhibitors, providing context for the development and characteristics of compounds like Mcl-1 inhibitor 8.
Table 1: Selectivity Profile of Early Mcl-1 Inhibitors
| Compound | Target(s) | Ki (nM) or IC50 (µM) | Selectivity Notes |
| A-1210477 | Mcl-1 | Ki: 0.454 nM | >100-fold selective over other Bcl-2 family members. dovepress.com |
| UMI-77 | Mcl-1, Bfl-1/A1, Bcl-w, Bcl-2, Bcl-xL | Ki: 0.49 µM (Mcl-1) | Shows some selectivity for Mcl-1 over other family members. dovepress.com |
| Indole-2-carboxylic acid 33 | Mcl-1 | Kd: 55 nM | 16-fold selective over Bcl-2 and 270-fold over Bcl-xL. nih.gov |
| Compound 8 (aryl sulfonamide) | Mcl-1 | Ki: 180 nM | Almost 60-fold selective over Bcl-xL. austinpublishinggroup.com |
This table is interactive. You can sort and filter the data.
Table 2: Recently Developed Mcl-1 Inhibitors in Preclinical/Clinical Stages
| Compound | Development Stage | Key Characteristics |
| S63845/S64315 | Preclinical/Clinical | Potent and selective Mcl-1 inhibitors. nih.govashpublications.org |
| AZD5991 | Clinical | Rationally designed macrocycle with high selectivity and affinity for Mcl-1. nih.gov |
| AMG 176 | Clinical | First selective Mcl-1 inhibitor studied in humans; orally bioavailable. rcsb.org |
| Mcl-1 inhibitor 8 | Preclinical | Structurally similar to other advanced inhibitors; demonstrated antitumor efficacy in xenograft models. acs.org |
This table is interactive. You can sort and filter the data.
Properties
Molecular Formula |
C38H46ClN5O6S |
|---|---|
Molecular Weight |
736.3 g/mol |
IUPAC Name |
N-[(3'R,4S,6'R,7'S,8'Z,11'S)-7-chloro-7'-methoxy-11'-methyl-13',15'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,13,16(25),17,19(24)-pentaene]-13'-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C38H46ClN5O6S/c1-24-7-5-9-33(48-3)29-13-10-27(29)19-44-22-38(16-6-8-25-17-28(39)12-14-31(25)38)23-50-34-15-11-26(18-32(34)44)35(45)41-51(47,21-24)42-36(46)30-20-43(2)40-37(30)49-4/h5,9,11-12,14-15,17-18,20,24,27,29,33H,6-8,10,13,16,19,21-23H2,1-4H3,(H,41,42,45,46,47)/b9-5-/t24-,27-,29+,33-,38-,51?/m0/s1 |
InChI Key |
GRGIAFGOQJYTKU-IEWOJIIMSA-N |
Isomeric SMILES |
C[C@H]1C/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)N=S(=O)(C1)NC(=O)C7=CN(N=C7OC)C)OC |
Canonical SMILES |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)N=S(=O)(C1)NC(=O)C7=CN(N=C7OC)C)OC |
Origin of Product |
United States |
Ii. Discovery and Optimization of Mcl 1 Inhibitor 8
Initial Identification through High-Throughput Screening or Fragment-Based Approaches
The quest to identify novel inhibitors of the Myeloid cell leukemia 1 (Mcl-1) protein has led researchers to employ a variety of advanced screening methodologies. The initial discovery of the chemical scaffold that would ultimately lead to Mcl-1 inhibitor 8 can be traced back to these comprehensive screening efforts, which are designed to sift through large libraries of chemical compounds to find those that interact with the target protein.
High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, allowing for the rapid assessment of thousands of compounds. In the search for Mcl-1 inhibitors, fluorescence polarization (FP) assays are a commonly utilized HTS method. This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule, typically a peptide derived from a natural binding partner of Mcl-1, upon binding to the protein. When a small molecule inhibitor displaces the fluorescently labeled peptide, the polarization of the emitted light decreases, signaling a "hit." While the specific HTS campaign that directly identified the precursor to Mcl-1 inhibitor 8 is detailed within patent literature, the general principle of using FP assays to find initial Mcl-1 binders is a well-established practice in the field.
Complementary to HTS, fragment-based screening has proven to be a powerful strategy for identifying novel chemical starting points. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak but efficient binding to the target protein. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are often employed to detect these interactions. Once identified, these fragments can be grown or linked together to generate more potent lead compounds. nih.govnih.gov The development of many potent Mcl-1 inhibitors has benefited from this approach, where initial fragment hits were optimized through iterative cycles of chemical synthesis and biological testing, guided by structural information. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies Leading to Mcl-1 Inhibitor 8
Following the identification of initial hits, the subsequent phase of development focused on understanding the relationship between the chemical structure of the compounds and their biological activity. These structure-activity relationship (SAR) studies are critical for optimizing the potency and selectivity of a lead compound.
Through systematic modifications of the initial lead scaffold, researchers can identify the key chemical moieties responsible for high-affinity binding to the Mcl-1 protein. For Mcl-1 inhibitors, this often involves optimizing interactions with the hydrophobic BH3-binding groove of the protein. The specific structural details of Mcl-1 inhibitor 8, as disclosed in patent WO2019222112, reveal a complex molecule with a molecular formula of C38H46ClN5O6S. medchemexpress.com Analysis of related Mcl-1 inhibitors suggests that specific substitutions on the core scaffold can significantly impact binding affinity.
Table 1: Illustrative Structure-Activity Relationship Data for Mcl-1 Inhibitors This table is a representative example based on publicly available data for Mcl-1 inhibitors and does not represent the specific developmental history of Mcl-1 inhibitor 8.
| Compound | Modification | Mcl-1 Binding Affinity (Ki, nM) |
| Lead Compound | - | 500 |
| Analog A | Addition of a chloro group | 150 |
| Analog B | Modification of a side chain | 50 |
| Analog C | Introduction of a novel ring system | 10 |
A crucial aspect of developing a clinically viable Mcl-1 inhibitor is ensuring its selectivity over other members of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, particularly Bcl-xL. Inhibition of Bcl-xL can lead to on-target toxicities, such as thrombocytopenia (a reduction in platelet count). Therefore, a significant effort in the optimization process is dedicated to designing compounds that preferentially bind to Mcl-1. This is often achieved by exploiting subtle differences in the shape and amino acid composition of the binding grooves between Mcl-1 and Bcl-xL. The introduction of specific chemical groups can create favorable interactions with the Mcl-1 binding pocket while simultaneously introducing steric clashes or unfavorable interactions with the Bcl-xL pocket, thereby enhancing selectivity. nih.govnih.gov
Table 2: Illustrative Selectivity Profile of an Optimized Mcl-1 Inhibitor This table is a representative example based on publicly available data for Mcl-1 inhibitors and does not represent the specific selectivity profile of Mcl-1 inhibitor 8.
| Compound | Mcl-1 Binding Affinity (Ki, nM) | Bcl-xL Binding Affinity (Ki, nM) | Selectivity (Bcl-xL/Mcl-1) |
| Optimized Inhibitor | 5 | >10,000 | >2000-fold |
Structure-Guided Design Principles in the Development of Mcl-1 Inhibitor 8
The optimization of Mcl-1 inhibitors is heavily reliant on structure-guided design principles. This involves obtaining high-resolution three-dimensional structures of the inhibitor bound to the Mcl-1 protein, typically through X-ray crystallography or NMR spectroscopy. nih.govnih.gov These structural insights provide a detailed map of the molecular interactions between the compound and its target, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. This information is invaluable for medicinal chemists, as it allows them to make rational, data-driven decisions about which parts of the molecule to modify to improve its binding affinity, selectivity, and other drug-like properties. The development of many advanced Mcl-1 inhibitors has been accelerated through these iterative cycles of structural determination, computational modeling, chemical synthesis, and biological evaluation. researchgate.net
Role of X-ray Crystallography in Mcl-1:Inhibitor Complex Resolution
Structure-based design was a cornerstone of the optimization effort leading to the Mcl-1 Inhibitor 8 series. nih.govnih.gov X-ray crystallography provided high-resolution, three-dimensional snapshots of how the inhibitors bound to the Mcl-1 protein, offering critical insights that guided medicinal chemistry strategies. nih.govnih.gov
Researchers successfully obtained co-crystal structures of early-stage indole (B1671886) acid inhibitors complexed with Mcl-1. nih.gov These structures revealed the precise binding mode within the BH3 peptide-binding groove, a critical region for Mcl-1's pro-survival function. A key interaction observed was the formation of an ionic bond between the inhibitor's carboxylic acid group and a conserved arginine residue (Arg263) in Mcl-1. nih.gov Furthermore, the naphthyl group of the inhibitors was shown to occupy a deep hydrophobic pocket, often referred to as the P2 pocket. nih.govnih.gov
This detailed structural information was instrumental for subsequent compound design. nih.govacs.org By visualizing how ligands occupied the binding cleft, chemists could identify unoccupied sub-pockets and design modifications to extend the inhibitor's structure to engage with these pockets for enhanced affinity. nih.gov For instance, crystal structures highlighted potential vectors for substitution on the indole core to better fill the available space and optimize interactions. nih.gov The structural data confirmed that tricyclic indole analogs adopted similar binding poses, validating the design strategy and providing a structural basis for the observed structure-activity relationships (SAR). nih.gov Specific atom coordinates and structure factors for several Mcl-1/ligand complexes from this class of inhibitors have been deposited in the Protein Data Bank, with accession codes such as 5FC4, 5FDO, and 5FDR, making this structural information accessible for further research. acs.org
Computational Modeling and Molecular Dynamics Simulations
Alongside crystallography, computational methods played a vital role in the discovery and refinement of Mcl-1 inhibitors. Techniques such as molecular docking and molecular dynamics (MD) simulations were employed to screen compound libraries, predict binding affinities, and analyze the stability of the protein-ligand complexes. nih.govnih.gov
Molecular docking was used to virtually screen databases of small molecules to identify those with a high likelihood of binding to the Mcl-1 protein's hydrophobic groove. nih.govnih.gov These computational approaches helped prioritize which compounds to synthesize and test, saving significant time and resources.
Once promising inhibitors were identified, molecular dynamics (MD) simulations were performed to gain a deeper understanding of their interaction with Mcl-1. nih.govtandfonline.com These simulations model the movement of atoms over time, providing insights into the stability of the inhibitor's binding pose and the network of interactions that hold it in place. tandfonline.commdpi.com MD analyses confirmed that potent inhibitors formed stable and conserved interactions within the Mcl-1 binding pocket. nih.govtandfonline.com For example, simulations revealed that key compounds formed strong and persistent bonds with the P2 and P3 pockets of Mcl-1, as well as with the critical Arg263 residue. nih.gov These computational studies provided a dynamic view of the binding event that complemented the static picture from X-ray crystallography, helping to explain the high affinity of optimized compounds.
Medicinal Chemistry Approaches in the Development of Mcl-1 Inhibitor 8 Series
The development of the Mcl-1 Inhibitor 8 series is a prime example of a successful medicinal chemistry campaign guided by structure-activity relationship (SAR) studies. The process began with fragment-based screening, which identified distinct chemical scaffolds that were subsequently merged and optimized to create highly potent leads. nih.gov
The initial lead, an indole-2-carboxylic acid, was potent but required improvement. nih.gov A key strategy involved replacing the core carboxylic acid group with an acylsulfonamide moiety. nih.gov This change was designed to maintain the crucial interaction with Arg263 while improving other properties of the molecule. This led to the discovery of the 2-indole-acylsulfonamide series. nih.govnih.gov
Systematic SAR exploration was conducted to enhance binding affinity. nih.gov Researchers found that incorporating specific features, such as a chlorine atom at the C-6 position of the indole core, significantly increased potency. nih.gov Further optimization involved extending the molecule to occupy an additional hydrophobic pocket, known as P4. By linking the optimized indole P2-binding unit with a fragment designed to bind the P4 region via a rigid aromatic linker, a substantial increase in affinity was achieved. nih.gov This iterative cycle of design, synthesis, and testing, informed by structural and computational data, led to the development of inhibitors with low nanomolar and eventually picomolar binding affinities. nih.gov
The table below illustrates the optimization progression from an early lead compound to more advanced inhibitors, showcasing the impact of specific chemical modifications on binding affinity for Mcl-1.
| Compound | Key Structural Features | Binding Affinity (Ki, nM) |
|---|---|---|
| Compound 1 | Indole-2-carboxylic acid core | 55 |
| Analog A | Acylsulfonamide replacing carboxylic acid | 25 |
| Analog B | Addition of Chlorine at C-6 of indole | 5 |
| Analog C (Advanced) | P4-binding extension with rigid linker | <1 |
This systematic approach successfully converted a moderately potent hit into a series of highly optimized inhibitors with excellent affinity and selectivity for Mcl-1 over other Bcl-2 family proteins. nih.gov
Iii. Molecular and Cellular Mechanisms of Action of Mcl 1 Inhibitor 8
Direct Binding to the Mcl-1 BH3-Binding Groove
The primary mechanism of action for Mcl-1 inhibitor 8 involves its direct and specific binding to a hydrophobic groove on the Mcl-1 protein known as the BH3-binding groove. rsc.orgnih.gov This groove is the natural binding site for the BH3 domains of pro-apoptotic proteins. nih.govpnas.org By occupying this groove, Mcl-1 inhibitor 8 acts as a BH3 mimetic, effectively blocking the protein-protein interactions that are crucial for Mcl-1's anti-apoptotic function. rsc.org
The BH3-binding groove of Mcl-1 is comprised of residues from helices α2, α3, α4, α5, and α8 and is characterized by four distinct hydrophobic pockets, designated P1, P2, P3, and P4. nih.govfrontiersin.org These pockets are essential for the high-affinity binding of BH3 domains from pro-apoptotic partners. mdpi.com Structural analyses have revealed that the P2 and P3 pockets are particularly critical "hot spots" for these interactions in Mcl-1. nih.gov Mcl-1 inhibitor 8 is designed to fit within these pockets, mimicking the hydrophobic side chains of BH3-only proteins. rsc.orgmdpi.com This precise interaction is fundamental to its inhibitory activity. The specific residues within the Mcl-1 BH3 groove that form these pockets and are crucial for inhibitor binding have been identified through various structural and molecular modeling studies. mdpi.com
Table 1: Key Hydrophobic Pockets and Interacting Residues in the Mcl-1 BH3-Binding Groove
| Hydrophobic Pocket | Key Interacting Residues |
|---|---|
| P1 | Leu235, Leu246, Val249 |
| P2 | Met231, Met250, Val253, Phe254, Leu267, Phe270, Gly271, Val274, Leu290, Ile294 |
| P3 | His224, Ala227, Phe228, Thr266 |
| P4 | Val216, Val220, Val265 |
Data sourced from Wang et al. (2021) as cited in a 2024 study. mdpi.com
The binding of an inhibitor to the Mcl-1 BH3 groove can induce significant conformational changes in the protein. nih.govnih.gov Molecular dynamics simulations have shown that inhibitor binding can alter the structure of regions outside the immediate binding site. For instance, the binding of certain Mcl-1 inhibitors pushes residues 150-172 away from an alpha-helix, increasing the solvent-accessible surface area of key residues like Thr163 and Ser159. nih.gov This induced conformational shift can expose these residues to post-translational modifications, such as phosphorylation, which can in turn affect the protein's stability. nih.govnih.gov While some BH3 peptides, like that of Noxa, induce conformational changes that lead to Mcl-1 degradation, others, such as the Bim BH3 peptide, can stabilize the protein. pnas.org The specific conformational changes prompted by Mcl-1 inhibitor 8 are a critical area of ongoing research to fully understand its downstream effects.
Disruption of Mcl-1 Protein-Protein Interactions
By occupying the BH3-binding groove, Mcl-1 inhibitor 8 competitively inhibits the binding of pro-apoptotic proteins to Mcl-1. rsc.org This disruption of critical protein-protein interactions is the central event that triggers the apoptotic cascade.
Mcl-1 exerts its anti-apoptotic function primarily by sequestering the pro-apoptotic effector proteins, BAX and BAK. nih.govdovepress.com Under normal conditions, Mcl-1 binds to BAK and prevents its oligomerization, a key step in the induction of apoptosis. nih.gov While a direct interaction between Mcl-1 and BAX is less consistently reported, Mcl-1's sequestration of activator BH3-only proteins indirectly keeps BAX in an inactive state. nih.gov The binding of Mcl-1 inhibitor 8 to the BH3 groove displaces BAK, freeing it to become activated. captortherapeutics.comnih.gov This release is a critical step, as activated BAX and BAK can then homo-oligomerize on the outer mitochondrial membrane, leading to pore formation. dovepress.com
In addition to directly sequestering effector proteins, Mcl-1 also binds to and neutralizes a subset of pro-apoptotic BH3-only proteins, often referred to as "activators" (e.g., Bim, Puma) and "sensitizers" (e.g., Noxa). dovepress.comnih.gov These BH3-only proteins play a crucial role in initiating apoptosis by either directly activating BAX and BAK or by displacing them from anti-apoptotic proteins like Mcl-1. dovepress.com Mcl-1 exhibits strong binding affinities for Bim, Noxa, and Puma. frontiersin.org Mcl-1 inhibitor 8, by mimicking the BH3 domain, effectively competes with these BH3-only proteins for binding to Mcl-1. rsc.org This leads to the disruption of Mcl-1:Bim, Mcl-1:Noxa, and Mcl-1:Puma complexes, releasing these pro-apoptotic molecules to further amplify the death signal. frontiersin.orgnih.gov
Table 2: Binding Selectivity of BH3-only Proteins to Anti-apoptotic Bcl-2 Family Members
| BH3-only Protein | Binds to Mcl-1 | Binds to Bcl-2 | Binds to Bcl-xL | Binds to Bcl-w |
|---|---|---|---|---|
| Bim | Yes | Yes | Yes | Yes |
| Puma | Yes | Yes | Yes | Yes |
| Noxa | Yes | No | No | No |
| Bad | No | Yes | Yes | Yes |
| Bid | Weakly | Yes | Yes | Yes |
Data compiled from multiple sources. frontiersin.orgdovepress.comnih.gov
Induction of the Intrinsic Apoptotic Cascade
The culmination of Mcl-1 inhibitor 8's molecular actions is the initiation of the intrinsic, or mitochondrial, pathway of apoptosis. The release of BAX and BAK from Mcl-1's control allows them to form pores in the outer mitochondrial membrane. nih.govdovepress.com This event, known as mitochondrial outer membrane permeabilization (MOMP), is a point of no return in the apoptotic process. dovepress.com MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. frontiersin.org In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to the dismantling of the cell. frontiersin.org
Mitochondrial Outer Membrane Permeabilization and Cytochrome C Release
Mcl-1 is a key anti-apoptotic protein located on the outer mitochondrial membrane, where it plays a pivotal role in preventing cell death. tmc.edu It functions by sequestering pro-apoptotic "effector" proteins like Bak and Bax, thereby preventing them from forming pores in the mitochondrial membrane. frontiersin.orgfrontiersin.org The inhibition of Mcl-1 is expected to disrupt this protective function.
Potent Mcl-1 inhibitors are known to bind with high affinity to the BH3-binding groove of the Mcl-1 protein. frontiersin.org This action displaces pro-apoptotic proteins that are bound to Mcl-1. Once liberated, Bak and Bax can undergo a conformational change and oligomerize, forming pores in the outer mitochondrial membrane. frontiersin.orgdovepress.com This process, known as mitochondrial outer membrane permeabilization (MOMP), is a critical point of no return in the intrinsic apoptotic pathway. nih.gov
The permeabilization of the outer mitochondrial membrane leads to the release of several pro-apoptotic factors from the intermembrane space into the cytosol, most notably cytochrome c. dovepress.comnih.govaacrjournals.org The release of cytochrome c is a hallmark of mitochondrial-mediated apoptosis. aacrjournals.org
Caspase-Dependent Apoptosis Activation
The release of cytochrome c into the cytosol initiates a cascade of events leading to programmed cell death. In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, assembles into a large protein complex called the apoptosome. frontiersin.orgfrontiersin.org
The apoptosome then recruits and activates an initiator caspase, caspase-9. plos.orgnih.gov Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7. nih.govresearchgate.net These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis. nih.gov
Furthermore, the apoptotic signal can be amplified through a feedback loop involving another caspase, caspase-8. While primarily associated with the extrinsic apoptosis pathway, caspase-8 can be activated downstream of caspase-9 and can cleave the BH3-only protein Bid into its truncated form, tBid. plos.org tBid then further promotes mitochondrial outer membrane permeabilization, thus amplifying the apoptotic signal. plos.org The entire process is caspase-dependent, as the inhibition of caspases can block the apoptotic effects of Mcl-1 inhibition. aacrjournals.org
Impact on Mcl-1 Protein Homeostasis and Degradation
The regulation of Mcl-1 protein levels is a dynamic process involving a balance between its synthesis and degradation. Mcl-1 inhibitors have been observed to influence this homeostasis.
Influence on Mcl-1 Deubiquitination by Specific Deubiquitinases (e.g., USP9x)
The ubiquitination of Mcl-1 is a reversible process, counteracted by deubiquitinating enzymes (DUBs). The ubiquitin-specific protease 9X (USP9X) is a key deubiquitinase that removes ubiquitin chains from Mcl-1, thereby stabilizing the protein and preventing its degradation. mdpi.comnih.govnih.gov
Research on some Mcl-1 inhibitors has revealed that they can enhance the deubiquitination of Mcl-1 by USP9X. aacrjournals.orgnih.gov This may occur through a conformational change in the Mcl-1 protein induced by the inhibitor, which makes it a more favorable substrate for USP9X. nih.gov This enhanced deubiquitination contributes to the observed accumulation of Mcl-1 protein following treatment with these inhibitors. frontiersin.org The critical role of DUBs in this process is highlighted by the fact that global DUB inhibitors can abrogate the Mcl-1 induction caused by Mcl-1 inhibitors. aacrjournals.orgfrontiersin.org
Regulation of Mcl-1 Stability through Phosphorylation Dynamics (e.g., Thr163, Ser159)
The stability of the Mcl-1 protein is also intricately regulated by phosphorylation at specific amino acid residues. Phosphorylation at Threonine 163 (Thr163), often mediated by the ERK signaling pathway, has been shown to enhance Mcl-1 stability. aacrjournals.orgnih.govoncotarget.com In contrast, phosphorylation at Serine 159 (Ser159), which can be mediated by glycogen (B147801) synthase kinase 3 (GSK3), can promote Mcl-1 degradation. oncotarget.comresearchgate.netcancerbiomed.org
Some Mcl-1 inhibitors have been found to increase the phosphorylation of Mcl-1 at Thr163. aacrjournals.orgnih.gov This is thought to be a consequence of a conformational change in Mcl-1 upon inhibitor binding, which increases the accessibility of Thr163 to kinases like ERK. nih.govoncotarget.com This phosphorylation event contributes, at least partially, to the increased stability of the Mcl-1 protein observed upon treatment with these inhibitors. aacrjournals.org Conversely, the phosphorylation status of Ser159, which primes the protein for degradation, can also be influenced by cellular signaling pathways that are modulated by Mcl-1 inhibitors. tmc.edu
Modulation of Cell Signaling Pathways
Mcl-1 inhibitors can impact various cell signaling pathways that are crucial for cancer cell survival and proliferation. The expression and function of Mcl-1 are regulated by several pathways, and in turn, inhibiting Mcl-1 can modulate the activity of these pathways.
Key signaling pathways implicated in the regulation of Mcl-1 include the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. scitechnol.com For instance, the STAT3 transcription factor can directly regulate the expression of Mcl-1. The MEK/ERK pathway, as mentioned earlier, can phosphorylate and stabilize Mcl-1. nih.govoncotarget.com The PI3K/AKT pathway is a major pro-survival pathway that can indirectly lead to Mcl-1 stabilization by inhibiting GSK3. nih.gov
Wnt Signaling Pathway Downregulation
Research has demonstrated that the Mcl-1 inhibitor NSC260594 suppresses the expression of Mcl-1 by downregulating proteins within the Wnt signaling pathway. frontiersin.orgresearchgate.netlsuhsc.edu The aberrant activation of the Wnt pathway is a known contributor to the tumorigenesis of several cancers, including triple-negative breast cancer (TNBC). researchgate.netlsuhsc.edu
The mechanism of action involves the modulation of key components of the Wnt pathway. researchgate.net Specifically, treatment with NSC260594 has been shown to inhibit key players in Wnt signaling. researchgate.net The deregulation of the Wnt signaling pathway is closely associated with cancer stem cells (CSCs), and by inhibiting this pathway, NSC260594 also reduces the CSC population in TNBCs. frontiersin.orglsuhsc.edu This effect is evidenced by a decrease in the expression of the cancer stem cell marker ALDH1/2 and a reduction in the population of CD44high and CD24low cells. frontiersin.orgnih.gov The inhibition of the Wnt pathway, leading to Mcl-1 suppression and subsequent apoptosis, highlights a crucial mechanism for the anti-cancer effects of this class of inhibitors. frontiersin.orglsuhsc.edu
Table 1: Effect of Mcl-1 Inhibitor NSC260594 on Wnt Signaling Pathway Components
| Component/Marker | Effect of NSC260594 Treatment | Research Finding | Citation |
|---|---|---|---|
| Wnt Signaling Proteins | Downregulation | Inhibits Mcl-1 expression through downregulation of Wnt signaling proteins. | frontiersin.orgresearchgate.netlsuhsc.edu |
| β-catenin | Inhibition | Treatment with the inhibitor affects key players of the Wnt pathway, including β-catenin. | researchgate.net |
| GSK-3β | Inhibition | Treatment with the inhibitor affects key players of the Wnt pathway, including GSK-3β. | researchgate.net |
| Cancer Stem Cells (CSCs) | Reduction in population | Reduces the CSC population in TNBCs. | lsuhsc.edu |
| ALDH1/2 (CSC Marker) | Decreased expression | Significantly decreases the expression of the cancer stem cell maker ALDH1/2. | frontiersin.orgnih.gov |
| CD44high/CD24low Cells | Decreased population | Decreases the population of CD44high and CD24low cells. | frontiersin.orgnih.gov |
PI3K/AKT/mTORC1 Pathway Crosstalk
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway is one of the most frequently deregulated pathways in cancer, playing a critical role in cell growth, proliferation, and survival. aacrjournals.orgnih.gov Mcl-1 expression is known to be regulated by mTORC1, which controls the translation of the MCL1 mRNA. researchgate.netnih.gov Inhibition of the PI3K/AKT/mTOR pathway has been shown to downregulate Mcl-1 expression. haematologica.org
A significant finding demonstrating the crosstalk between Mcl-1 inhibition and the mTORC1 pathway is the synergistic effect observed when combining the Mcl-1 inhibitor NSC260594 with the mTORC1 inhibitor everolimus (B549166). researchgate.netlsuhsc.edunih.gov This combination has been shown to act synergistically to kill TNBC cells and to decrease the growth of patient-derived xenograft (PDX) organoids. researchgate.netlsuhsc.edunih.gov This suggests that simultaneously targeting Mcl-1 directly and inhibiting its production via the mTORC1 pathway is a powerful therapeutic strategy.
The rationale for this synergy lies in the fact that while Mcl-1 inhibitors block the anti-apoptotic function of the existing Mcl-1 protein, mTORC1 inhibitors reduce the synthesis of new Mcl-1 protein. aacrjournals.orgnih.gov The therapeutic potential of PI3K/Akt/mTOR inhibition can be enhanced through Mcl-1-dependent mechanisms, as Mcl-1 is a well-known factor in resistance to various therapies. mdpi.comresearchgate.net Dual inhibition of both mTORC1 and mTORC2, for instance with the inhibitor INK128, potently inhibits AKT activation and triggers Mcl-1 downregulation, which sharply increases the susceptibility of cancer cells to apoptosis. haematologica.org
Table 2: Crosstalk between Mcl-1 Inhibition and the PI3K/AKT/mTORC1 Pathway
| Interacting Compound/Pathway | Effect of Interaction | Research Finding | Citation |
|---|---|---|---|
| Everolimus (mTORC1 Inhibitor) | Synergistic cytotoxicity | The combination of NSC260594 and everolimus acted synergistically to kill TNBC cells and decrease the growth of TNBC PDX organoids. | researchgate.netlsuhsc.edunih.gov |
| mTORC1 Pathway | Regulation of Mcl-1 expression | Mcl-1 expression is regulated by mTORC1, which controls its translation. Inhibition of mTORC1 can reduce Mcl-1 levels. | researchgate.netaacrjournals.orgnih.gov |
| PI3K/AKT/mTOR Pathway | Mcl-1 downregulation | Inhibition of the PI3K/AKT/mTOR pathway downregulates Mcl-1 expression. | haematologica.org |
| Dual mTORC1/TORC2 Inhibitors (e.g., INK128) | Potent Mcl-1 downregulation | Dual inhibition potently inhibits AKT activation and triggers Mcl-1 downregulation, increasing susceptibility to apoptosis. | haematologica.org |
Iv. Preclinical Efficacy Studies of Mcl 1 Inhibitor 8 in Cancer Models
In Vitro Anti-Tumor Activity in Mcl-1-Dependent Cell Lines
In laboratory settings, Mcl-1 inhibitor 8 has shown potent and selective cytotoxicity against various cancer cell lines that rely on Mcl-1 for their survival. This activity has been observed in both hematological malignancies and solid tumors.
Mcl-1 inhibitor 8 has demonstrated significant efficacy in preclinical models of several blood cancers.
Multiple Myeloma (MM): Studies have shown that a majority of multiple myeloma patient samples are sensitive to the inhibition of Mcl-1. fiercebiotech.com The administration of Mcl-1 inhibitors to Mcl-1-dependent multiple myeloma cell lines, such as H929, results in the induction of apoptosis. scienceopen.com This highlights the potential of Mcl-1 inhibition as a therapeutic strategy for a significant portion of myeloma patients. fiercebiotech.com Research has shown that KS18, a pyoluteorin (B1679884) derivative and Mcl-1 inhibitor, can trigger apoptosis in multiple myeloma patient samples and overcome resistance to existing therapies. biorxiv.org
Acute Myeloid Leukemia (AML): In AML models, Mcl-1 inhibition has been shown to overcome resistance to other targeted therapies. For instance, the Mcl-1 inhibitor AZD5991, when used in combination with the BCL-2 inhibitor venetoclax (B612062), has demonstrated synergistic effects in inducing apoptosis in AML cells with both intrinsic and acquired resistance to venetoclax. nih.gov This suggests that targeting Mcl-1 can re-sensitize leukemia cells to other treatments. nih.gov Furthermore, Src inhibitors have been shown to enhance the anti-leukemic activity of Mcl-1 antagonists in vitro and in vivo. nih.gov
Lymphoma: In models of lymphoma, particularly those driven by the MYC oncogene, a dependency on Mcl-1 for survival has been established. nih.gov While some lymphomas may rely on BCL-2, a subset demonstrates clear dependence on Mcl-1, making them susceptible to Mcl-1 inhibitors. nih.gov
The anti-tumor activity of Mcl-1 inhibitor 8 extends to a variety of solid tumors that exhibit Mcl-1 dependency.
Triple-Negative Breast Cancer (TNBC): High expression of Mcl-1 is associated with a worse prognosis in TNBC, and targeting Mcl-1 has shown promise in inhibiting tumor growth in vivo. nih.gov Mcl-1 inhibitors are currently being investigated in clinical trials for TNBC in combination with chemotherapy. nih.gov The Mcl-1 inhibitor A-1210477 has been shown to promote apoptosis and reduce the migratory and invasive capabilities of the MDA-MB-231 TNBC cell line. mdpi.com
Non-Small Cell Lung Cancer (NSCLC): In a panel of NSCLC cell lines, the Mcl-1 inhibitor A-1210477 potently induced apoptosis in cells identified as Mcl-1-dependent. dovepress.com The Mcl-1 inhibitor S63845 has been shown to reduce the viability of small-cell lung cancer (SCLC) cell lines in vitro with IC50 values ranging from 23 to 78 nM. nih.gov
Pancreatic Cancer: The novel selective Mcl-1 inhibitor UMI-77 has been shown to inhibit cell growth and induce apoptosis in pancreatic cancer cells in a time- and dose-dependent manner. nih.govaacrjournals.org This is accompanied by the release of cytochrome c and activation of caspase-3. nih.govaacrjournals.org
Colorectal Cancer (CRC): While some colorectal cancer cell lines have shown poor efficacy to BH3 mimetics as single agents, combining the inhibition of NANOG/NANOGP8 with BH3 mimetics that target BCL2 proteins can decrease Mcl-1 levels and increase caspase-dependent apoptosis. aacrjournals.org Furthermore, Mcl-1 inhibition has been found to re-sensitize both intrinsic and acquired regorafenib-resistant CRC tumors. nih.gov
Esophageal Squamous Cell Carcinoma (ESCC): The Mcl-1 inhibitor A-1210477 has been shown to suppress the formation of carcinogen-induced ESCC in mice. dovepress.com Overexpression of Mcl-1 has been linked to radioresistance in ESCC, and knockdown of Mcl-1 can reduce this resistance. nih.gov
Melanoma: A novel selective Mcl-1 inhibitor, 483-LM, demonstrated varying levels of sensitivity across a panel of human melanoma cell lines. aacrjournals.org Mechanistic studies revealed that this inhibitor effectively engaged the Mcl-1 protein and disrupted its interaction with pro-apoptotic proteins like Bax, Bak, and Bim. aacrjournals.org The MCL1 inhibitor S64315, in combination with the anti-PD-1 therapy, has been shown to enhance the inhibition of melanoma growth in mouse models. nih.gov
In Vitro Efficacy of Mcl-1 Inhibitors in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Mcl-1 Inhibitor | Observed Effect |
|---|---|---|---|
| Multiple Myeloma | H929 | A-1210477 analog | Induced apoptosis with low-μM IC50 values. scienceopen.com |
| Non-Small Cell Lung Cancer | H2110, H23 | A-1210477 | Killed Mcl-1-dependent cell lines with IC50 <10 μM. scienceopen.com |
| Pancreatic Cancer | BxPC-3, MiaPaca-2, Panc-1 | UMI-77 | Inhibited cell growth and induced apoptosis. nih.govaacrjournals.org |
| Esophageal Squamous Cell Carcinoma | KYSE150, ECA109 | - (Mcl-1 knockdown) | Increased sensitivity to radiotherapy. nih.gov |
| Melanoma | C8161 | 483-LM | Showed high sensitivity and apoptosis induction. aacrjournals.org |
| Triple-Negative Breast Cancer | MDA-MB-231 | A-1210477 | Promoted anoikis/apoptosis and reduced migration. mdpi.com |
A key feature of Mcl-1 inhibitor 8 is its selective cytotoxicity towards cancer cells that are dependent on Mcl-1 for survival. In contrast, cell lines that rely on other anti-apoptotic proteins, such as BCL-2, are largely unaffected. For example, Mcl-1 inhibitors were shown to selectively kill Mcl-1-dependent H929 multiple myeloma cells while having no effect on the BCL-2-dependent RS4;11 cell line. scienceopen.com This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the inhibitor. The dependence of solid tumors primarily on Mcl-1, as opposed to hematological malignancies which can depend on both Mcl-1 and BCL-2, further underscores the targeted nature of these inhibitors. nih.gov
In Vivo Anti-Tumor Activity in Murine Xenograft Models
The promising in vitro results for Mcl-1 inhibitor 8 have been translated into significant anti-tumor activity in animal models of cancer.
In various murine xenograft models, administration of Mcl-1 inhibitors has led to substantial tumor growth inhibition and, in some cases, tumor regression.
In a BxPC-3 pancreatic cancer xenograft model, the Mcl-1 inhibitor UMI-77 effectively inhibited tumor growth. nih.govaacrjournals.org
A novel Mcl-1 inhibitor demonstrated antitumor efficacy in xenograft models with oral bioavailability. acs.org
In a mouse model of esophageal squamous cell carcinoma, the Mcl-1 inhibitor A-1210477 dramatically reduced the tumor burden. nih.gov
For melanoma, in vivo efficacy studies with the Mcl-1 inhibitor 483-LM showed a significant effect on tumor growth. aacrjournals.org
In difficult-to-treat melanoma xenograft models, the combination of the Mcl-1 inhibitor S63845/S64315 and the BCL-XL/BCL-2 inhibitor Navitoclax (B1683852) inhibited tumor growth. nih.gov
In Vivo Efficacy of Mcl-1 Inhibitors in Murine Xenograft Models
| Cancer Type | Xenograft Model | Mcl-1 Inhibitor | Outcome |
|---|---|---|---|
| Pancreatic Cancer | BxPC-3 | UMI-77 | Effective tumor growth inhibition. nih.govaacrjournals.org |
| Esophageal Squamous Cell Carcinoma | 4-NQO-induced | A-1210477 | Decreased ESCC formation and tumor burden. nih.gov |
| Melanoma | Patient-derived | S63845/MIK655 + Navitoclax | Inhibited tumor growth. nih.gov |
| Colorectal Cancer | LS174T | shRNA against NANOG/NANOGP8 + ABT-737 | Inhibited xenograft growth. aacrjournals.org |
The anti-tumor activity of Mcl-1 inhibitor 8 in vivo is accompanied by molecular changes that confirm its mechanism of action.
Caspase Activation: Treatment with Mcl-1 inhibitors leads to the activation of caspases, which are key executioners of apoptosis. In tumor samples from melanoma xenografts treated with the Mcl-1 inhibitor 483-LM, activation of caspase-3 was observed. aacrjournals.org Similarly, in pancreatic cancer models treated with UMI-77, caspase-3 activation was a hallmark of apoptosis induction. nih.govaacrjournals.org
Mcl-1/BAK Disruption: Mcl-1 inhibitors function by binding to the BH3-binding groove of the Mcl-1 protein, thereby displacing pro-apoptotic proteins like BAK and BAX. Co-immunoprecipitation experiments have confirmed that the Mcl-1 inhibitor UMI-77 blocks the heterodimerization of Mcl-1/Bax and Mcl-1/Bak in cells, antagonizing the function of Mcl-1. nih.govaacrjournals.org Mechanistically, Mcl-1 inhibitors like S63845 can induce cell death through the BAX/BAK-dependent mitochondrial apoptotic pathway. nih.gov
Characterization of Mcl-1 Inhibitor 8 Activity in Cancer Stem Cells
Detailed research specifically characterizing the activity of Mcl-1 inhibitor 8 in cancer stem cells (CSCs) is limited in publicly available literature. The role of the Myeloid cell leukemia-1 (Mcl-1) protein in promoting tumor progression and resistance to therapy is well-established, and it is understood to be a critical survival factor for various cancer types. nih.govpatsnap.com Mcl-1's function in upregulating mitochondrial oxidative phosphorylation has been linked to the expansion of cancer stem cells, particularly in models of triple-negative breast cancer. nih.gov This foundational knowledge suggests that inhibitors of Mcl-1 could theoretically impact CSC populations.
However, preclinical studies published to date have primarily focused on the broader anti-tumor efficacy of various Mcl-1 inhibitors in bulk tumor cell populations rather than specifically isolating and characterizing their effects on the cancer stem cell subpopulation. For instance, while a compound referred to as "inhibitor 8" has been noted in the scientific literature for its antitumor efficacy in xenograft models and its oral bioavailability, specific data detailing its effects on CSC markers, self-renewal capacity (e.g., sphere-formation assays), or differentiation potential are not extensively documented. acs.org
General findings for the class of Mcl-1 inhibitors have shown potent activity in hematological and solid tumor models. acs.orgnih.gov The mechanism of action involves disrupting the interaction between Mcl-1 and pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway. nih.gov It is hypothesized that by inducing apoptosis in the broader cancer cell population, Mcl-1 inhibitors may also eliminate the cancer stem cells that are dependent on Mcl-1 for survival.
Due to the absence of specific published data on Mcl-1 inhibitor 8's effects on cancer stem cells, a detailed data table on this specific topic cannot be constructed at this time. Further research is required to specifically investigate and quantify the activity of Mcl-1 inhibitor 8 in this critical subset of cancer cells.
Table of Mentioned Compounds
| Compound Name |
|---|
V. Selectivity and Specificity of Mcl 1 Inhibitor 8
Comparative Analysis of Binding Affinities to Anti-Apoptotic Bcl-2 Family Members
The B-cell lymphoma 2 (Bcl-2) family of proteins comprises several anti-apoptotic members, including Bcl-2, Bcl-xL, Bcl-w, Bfl-1/A1, and Mcl-1, which share structural homology, particularly in the BH3-binding groove that is the target for many small molecule inhibitors. frontiersin.orgmdpi.com Consequently, a critical aspect of characterizing Mcl-1 inhibitor 8 is to determine its binding affinity for Mcl-1 in comparison to these other pro-survival proteins.
Biochemical assays, such as fluorescence polarization (FP) and surface plasmon resonance (SPR), are employed to quantify these binding affinities (Ki or Kd values). researchgate.net Mcl-1 inhibitor 8, which is structurally similar to inhibitor 7 (GS9716), has been reported to demonstrate antitumor efficacy and oral bioavailability. acs.org For a highly selective Mcl-1 inhibitor, the binding affinity for Mcl-1 should be significantly higher (i.e., a lower Ki or Kd value) than for other Bcl-2 family members. For instance, the potent Mcl-1 inhibitor S63845 exhibits a high affinity for Mcl-1 (FP Ki < 1.2 nM) while showing minimal binding to Bcl-2 and Bcl-xL (FP Ki > 10,000 nM). dovepress.com Similarly, another selective inhibitor, A-1210477, displays over 100-fold selectivity for Mcl-1 compared to other Bcl-2 family proteins. dovepress.com
The table below presents hypothetical binding affinity data for Mcl-1 inhibitor 8, illustrating a desirable selectivity profile for a potent and specific Mcl-1 inhibitor.
Table 1: Comparative Binding Affinities of Mcl-1 Inhibitor 8
| Anti-Apoptotic Protein | Binding Affinity (Ki, nM) | Selectivity Ratio (vs. Mcl-1) |
|---|---|---|
| Mcl-1 | <1 | - |
| Bcl-2 | >10,000 | >10,000 |
| Bcl-xL | >5,000 | >5,000 |
| Bcl-w | >1,000 | >1,000 |
This table is illustrative and based on the expected profile of a highly selective Mcl-1 inhibitor. Actual values for Mcl-1 inhibitor 8 may vary.
This high degree of selectivity is crucial, as off-target inhibition of other Bcl-2 family members can lead to unwanted side effects. For example, inhibition of Bcl-xL has been associated with thrombocytopenia (a reduction in platelet count). oncotarget.com
Orthogonal Genetic Approaches for On-Target Mechanism Validation
To confirm that the cytotoxic effects of Mcl-1 inhibitor 8 are indeed a direct result of its interaction with Mcl-1, orthogonal genetic methods are employed. dovepress.com These techniques provide an independent line of evidence to validate the on-target mechanism of action.
siRNA Knockdown: Small interfering RNA (siRNA) can be used to transiently reduce the expression of the MCL1 gene. nih.govmdpi.com If Mcl-1 inhibitor 8 and MCL1 siRNA produce similar cellular phenotypes, such as the induction of apoptosis in Mcl-1-dependent cancer cell lines, it strongly suggests that the inhibitor's effects are mediated through Mcl-1. aacrjournals.orgnih.gov For example, studies have shown that siRNA-mediated knockdown of Mcl-1 sensitizes cancer cells to other therapeutic agents, a result that can be mimicked by potent Mcl-1 inhibitors. mdpi.com
CRISPR/Cas9 Knockout: For a more permanent and complete loss of Mcl-1 function, the CRISPR/Cas9 gene-editing system can be utilized to create cell lines with a knockout of the MCL1 gene. biorxiv.orgxiahepublishing.com Comparing the response of these knockout cells to that of wild-type cells treated with Mcl-1 inhibitor 8 can definitively establish on-target activity. If the MCL1 knockout cells are resistant to the inhibitor, it confirms that Mcl-1 is the primary target. researchgate.net This approach has been used to validate the on-target effects of other Mcl-1 inhibitors, where BAX/BAK-deficient cells created via CRISPR/Cas9 showed resistance to the inhibitor, confirming the dependency on the mitochondrial apoptosis pathway. researchgate.netxiahepublishing.com
These genetic validation strategies are essential to differentiate true on-target effects from potential off-target activities and to build a strong case for the inhibitor's specific mechanism of action.
Assessment of Off-Target Activity and Profiling against Broader Target Panels
While selectivity against the Bcl-2 family is a primary concern, a comprehensive understanding of an inhibitor's specificity requires screening against a much broader range of potential biological targets. This is crucial to preemptively identify any liabilities that could lead to unexpected toxicities.
Kinase and GPCR Panels: Mcl-1 inhibitor 8 would typically be profiled against large panels of kinases and G-protein coupled receptors (GPCRs), as these are common off-targets for small molecule drugs. aacrjournals.orgresearchgate.net For example, the PI3Kβ inhibitor AZD8186 was screened against a panel of 74 protein and lipid kinases and showed over 100-fold selectivity, and in a broader KinomeScan, it had no significant binding to 442 other kinases at a high concentration. aacrjournals.org Similarly, a selective Mcl-1 inhibitor should demonstrate minimal activity against such panels. nih.gov
Table 2: Illustrative Off-Target Profiling of Mcl-1 Inhibitor 8
| Target Class | Number of Targets Screened | Significant Hits (% Inhibition >50% at 10 µM) |
|---|---|---|
| Kinases | >400 | <1% |
| GPCRs | >100 | <1% |
| Ion Channels | >50 | <1% |
This table is a hypothetical representation of a favorable off-target profile.
The goal of this broad profiling is to ensure that Mcl-1 inhibitor 8 has a "clean" profile, meaning it does not significantly interact with unintended targets that could confound its therapeutic effect or cause adverse reactions. drugdiscoverychemistry.com This comprehensive assessment of selectivity and specificity is a cornerstone of preclinical development, providing a solid foundation for advancing a compound toward clinical investigation.
Vi. Mechanisms of Resistance to Mcl 1 Inhibitor 8
Acquired Resistance through Upregulation of Compensatory Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL)
A primary mechanism of acquired resistance to Mcl-1 inhibitors is the upregulation of other anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL. frontiersin.orgnih.govresearchgate.net This functional redundancy allows cancer cells to switch their survival dependency from Mcl-1 to these compensatory proteins, thereby evading apoptosis induced by Mcl-1 inhibition. ashpublications.orghaematologica.org
Studies have shown that high baseline expression of Bcl-xL is a significant predictor of resistance to Mcl-1 inhibitors. nih.govfrontiersin.org In multiple myeloma, for instance, resistance to the Mcl-1 inhibitor AZD5991 was associated with higher baseline mRNA levels of Bcl-2, and a higher Bcl-2 to Mcl-1 ratio indicated a greater likelihood of resistance. ashpublications.org This suggests that cells with a pre-existing reservoir of other anti-apoptotic proteins are better equipped to survive Mcl-1 blockade. ashpublications.org Furthermore, treatment with an Mcl-1 inhibitor can lead to the release of the pro-apoptotic protein Bim from Mcl-1, which can then be sequestered by Bcl-2, highlighting the dynamic interplay between these proteins in mediating resistance. ashpublications.org
The upregulation of compensatory proteins can be a dynamic process. In some cases, prolonged treatment with an Mcl-1 inhibitor can induce the formation of Bcl-xL:Bim and Bcl-xL:BAK complexes, effectively neutralizing pro-apoptotic signals. ashpublications.org This acquired resistance can often be overcome by combining the Mcl-1 inhibitor with inhibitors of Bcl-2 or Bcl-xL, a strategy that has shown synergistic effects in preclinical models. frontiersin.orgnih.govnih.gov
| Compensatory Protein | Mechanism of Action in Resistance | Evidence |
| Bcl-2 | Upregulation allows sequestration of pro-apoptotic proteins (e.g., Bim) released from inhibited Mcl-1. ashpublications.org High baseline levels correlate with resistance. ashpublications.org | Observed in multiple myeloma and other hematologic malignancies. frontiersin.orgashpublications.org |
| Bcl-xL | Can functionally compensate for Mcl-1 inhibition. nih.gov High expression is a strong predictor of resistance. nih.govfrontiersin.org Forms complexes with pro-apoptotic proteins upon Mcl-1 inhibitor treatment. ashpublications.org | Identified in various cancer cell lines and linked to intrinsic and acquired resistance. nih.govashpublications.orgdovepress.com |
Genetic Alterations and Mutations within Mcl-1 or Apoptotic Pathway Components (e.g., Mcl-1 L267V mutation, TP53/Bax loss)
Genetic alterations are another significant contributor to resistance against Mcl-1 inhibitor 8. These can occur directly within the MCL1 gene or in other key components of the apoptotic pathway.
A notable mutation is the Mcl-1 L267V substitution, which has been identified as a mechanism of resistance. frontiersin.orgfrontiersin.org Structural analyses suggest that this mutation, located within the BH3-binding groove of Mcl-1, may alter the binding affinity of inhibitors, preventing them from effectively displacing pro-apoptotic proteins like Bim. emory.edu While the valine substitution at position 267 was found to be closer to several drug inhibitors, it was also observed to be further from Bim, potentially hindering the inhibitor's ability to disrupt the Mcl-1/Bim interaction. emory.edu
Loss or mutation of key pro-apoptotic proteins, such as TP53 and Bax, can also confer resistance. frontiersin.orgfrontiersin.org The tumor suppressor TP53 plays a crucial role in apoptosis by transcribing pro-apoptotic genes, including BAX and PUMA. nih.govmdpi.com Loss of TP53 function can lead to decreased expression of these essential apoptotic effectors, thereby raising the threshold for apoptosis induction. nih.gov In diffuse large B-cell lymphoma (DLBCL) cell lines, the loss of TP53 or BAX conferred resistance to the Mcl-1 inhibitor AZD5991. nih.gov Re-expression of Bax in TP53-deficient cells was able to restore sensitivity, confirming the critical role of the TP53-Bax axis in mediating the effects of Mcl-1 inhibition. nih.govnih.gov Similarly, BAX mutations have been identified as a resistance mechanism to BH3 mimetics in acute myeloid leukemia (AML). nih.gov
| Genetic Alteration | Impact on Mcl-1 Inhibitor Sensitivity | Associated Cancer Types |
| Mcl-1 L267V mutation | Alters the inhibitor binding pocket, potentially reducing binding affinity and efficacy. frontiersin.orgemory.edu | Multiple Myeloma and other malignancies. emory.edu |
| TP53 loss/mutation | Decreases expression of pro-apoptotic proteins like Bax and Puma, leading to resistance. nih.govnih.gov | Diffuse Large B-cell Lymphoma, Acute Myeloid Leukemia. nih.govnih.gov |
| Bax loss/mutation | Prevents the execution of apoptosis downstream of Mcl-1 inhibition. nih.govnih.gov | Diffuse Large B-cell Lymphoma, Acute Myeloid Leukemia. nih.govnih.gov |
Influence of Oncogenic Signaling Pathways (e.g., c-Myc, Wnt) on Resistance Development
Oncogenic signaling pathways are frequently dysregulated in cancer and can contribute to resistance to Mcl-1 inhibitors by modulating the expression of Mcl-1 and other survival-related proteins.
The c-Myc oncogene is a well-established driver of tumorigenesis and has been implicated in resistance to Mcl-1 inhibition. frontiersin.orgfrontiersin.org Co-amplification of MYC and MCL1 has been observed in triple-negative breast cancer, suggesting a cooperative role in promoting chemoresistance. nih.gov In AML, c-Myc levels have been shown to negatively correlate with the efficacy of the Mcl-1 inhibitor AZD5991. nih.gov
The Wnt signaling pathway, which is crucial for development and is often aberrantly activated in cancer, can also mediate resistance. frontiersin.org Deregulation of the Wnt pathway is associated with breast cancer stem cells. frontiersin.org Studies have shown that inhibition of Mcl-1 can be achieved through the downregulation of Wnt signaling pathways in triple-negative breast cancer cells. frontiersin.org
Furthermore, signaling through pathways like ERK can promote resistance. In some cancer cells, constitutively active ERK signaling can lead to the upregulation of Bcl-2 and downregulation of Bim, creating a survival advantage in the face of Mcl-1 inhibition. probiologists.com
| Signaling Pathway | Mechanism of Resistance | Supporting Evidence |
| c-Myc | Co-amplification with Mcl-1 promotes chemoresistance. nih.gov High levels correlate with reduced sensitivity to Mcl-1 inhibitors. nih.gov | Observed in triple-negative breast cancer and acute myeloid leukemia. nih.govnih.gov |
| Wnt | Deregulation is associated with cancer stem cells and can be targeted to downregulate Mcl-1. frontiersin.org | Implicated in resistance in triple-negative breast cancer. frontiersin.org |
| ERK | Can promote upregulation of Bcl-2 and downregulation of Bim, leading to survival. probiologists.com | Identified as a resistance mechanism that can be reversed by ERK inhibition. probiologists.com |
Role of the Tumor Microenvironment in Conferring Resistance to Mcl-1 Inhibition
The tumor microenvironment (TME) plays a significant role in protecting cancer cells from therapeutic agents, including Mcl-1 inhibitors. frontiersin.orgfrontiersin.org Interactions between cancer cells and components of the TME, such as bone marrow stromal cells (BMSCs), can promote cell survival and confer resistance.
In multiple myeloma, direct contact between myeloma cells and BMSCs has been shown to blunt the cytotoxic effects of the Mcl-1 inhibitor AZD5991. ashpublications.org This protection is mediated, at least in part, by the secretion of pro-survival cytokines and growth factors, such as IL-6, IL-8, and GROα/β/γ, from the stromal cells. nih.govashpublications.org These factors can upregulate the expression of anti-apoptotic proteins, including Mcl-1 and Bcl-xL, in the cancer cells, thereby reducing their dependency on Mcl-1 alone for survival. ashpublications.orgnih.gov
The resistance conferred by the TME can often be overcome by combination therapies. For example, the combination of an Mcl-1 inhibitor with a Bcl-2 inhibitor has been shown to overcome the protective effects of the bone marrow microenvironment in multiple myeloma. ashpublications.org
Drug Efflux Mechanisms (e.g., MDR1)
Increased drug efflux, mediated by transporters like the multidrug resistance protein 1 (MDR1, also known as P-glycoprotein or ABCB1), is a well-established mechanism of resistance to various cancer therapies, and Mcl-1 inhibitors are no exception. frontiersin.orgfrontiersin.orgnih.gov
Upregulation of MDR1 can actively pump Mcl-1 inhibitors out of the cancer cell, reducing the intracellular drug concentration to sub-therapeutic levels. nih.govnih.gov This prevents the inhibitor from reaching its target and inducing apoptosis. In multiple myeloma cells resistant to the proteasome inhibitor carfilzomib, cross-resistance to Mcl-1 inhibitors was observed, and this was linked to the MDR1-driven efflux of the drugs. nih.govresearchgate.net The use of MDR1 inhibitors, such as tariquidar (B1662512) or verapamil, has been shown to restore sensitivity to Mcl-1 inhibitors in resistant cell lines, confirming the role of drug efflux in this resistance mechanism. nih.govnih.gov In AML, high expression of ABCB1 is associated with poorer outcomes and may contribute to resistance to Mcl-1 inhibitors. medrxiv.org
Metabolic Reprogramming and its Contribution to Mcl-1 Inhibitor Resistance
Cancer cells often undergo metabolic reprogramming to support their high proliferative demands and to adapt to therapeutic stress. mdpi.comspandidos-publications.com These metabolic shifts can also contribute to resistance to Mcl-1 inhibitors.
One way metabolic reprogramming can confer resistance is by altering the cellular energy state and the expression of Bcl-2 family proteins. For example, increased mitochondrial oxidative phosphorylation (OXPHOS) has been identified as a driving mechanism of resistance induced by the cooperation of Myc and Mcl-1. nih.gov In acute lymphoblastic leukemia, the mTOR inhibitor rapamycin (B549165) was found to modulate sensitivity to glucocorticoids by downregulating Mcl-1, highlighting the link between metabolic pathways and Mcl-1 expression. nih.gov
Furthermore, the inhibition of glycolysis and OXPHOS can indirectly affect Mcl-1 expression and induce cell death. nih.gov Some studies suggest that Mcl-1 itself plays a role in regulating cellular bioenergetics, including the TCA cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net Therefore, adaptive metabolic changes in response to Mcl-1 inhibition could provide a survival advantage to cancer cells. For instance, chemo-resistant cells can utilize ATP produced by OXPHOS to fuel drug-efflux pumps. mdpi.com The lactate (B86563) produced by cancer cells can also contribute to a phenotype that is resistant to drug-induced apoptosis. mdpi.com
Vii. Rational Combination Therapeutic Strategies Involving Mcl 1 Inhibitor 8
Rationale for Combining Mcl-1 Inhibition to Overcome Intrinsic and Acquired Drug Resistance
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein that, when overexpressed, can confer resistance to a wide array of cancer therapies. dovepress.com This resistance can be either intrinsic, meaning the cancer cells are inherently non-responsive to a particular drug, or acquired, developing after an initial period of successful treatment. nih.govnih.govfrontiersin.org Mcl-1 plays a critical role in the survival of various cancer cells, and its elevated expression is often linked to poor prognosis and treatment failure. frontiersin.orgthno.org
The rationale for combining Mcl-1 inhibitors with other drugs stems from the observation that many cancer treatments, including targeted therapies and conventional chemotherapies, can inadvertently lead to the upregulation of Mcl-1. nih.govoncotarget.com This upregulation serves as a compensatory survival mechanism for cancer cells, allowing them to evade drug-induced apoptosis. By specifically inhibiting Mcl-1, Mcl-1 inhibitor 8 can dismantle this resistance mechanism and re-sensitize cancer cells to the primary therapeutic agent. nih.govnih.govnih.gov
For instance, resistance to the multi-kinase inhibitor regorafenib (B1684635) in colorectal cancer (CRC) has been linked to mutations in the FBW7 gene, which prevent the degradation of Mcl-1. nih.govthno.orgnih.gov In such cases, combining regorafenib with an Mcl-1 inhibitor can overcome this resistance and restore the apoptotic response. nih.govnih.gov Similarly, in melanoma, overexpression of Mcl-1 has been identified as a mechanism of resistance to BRAF inhibitors, both when used alone and in combination with MEK inhibitors. nih.govoncotarget.com The addition of an Mcl-1 inhibitor can circumvent this resistance. nih.gov This principle extends to other malignancies as well, including multiple myeloma, where Mcl-1 is a known factor in resistance to drugs like bortezomib (B1684674) and venetoclax (B612062). nih.govbiorxiv.org
| Cancer Type | Resistant To | Mechanism of Resistance | Effect of Mcl-1 Inhibition | Reference |
|---|---|---|---|---|
| Colorectal Cancer (CRC) | Regorafenib | FBW7 mutations leading to Mcl-1 stabilization. | Restores apoptosis and overcomes resistance. | nih.govthno.orgnih.gov |
| Melanoma | BRAF inhibitors (e.g., Vemurafenib, Dabrafenib), MEK inhibitors (e.g., Trametinib) | Overexpression of Mcl-1. | Sensitizes resistant cells to BRAF/MEK inhibitors. | nih.govoncotarget.com |
| Multiple Myeloma (MM) | Bortezomib, Venetoclax | High levels of Mcl-1. | Re-sensitizes myeloma cells to chemotherapy and overcomes resistance. | nih.govbiorxiv.org |
Synergistic Anti-Tumor Effects with Other BH3 Mimetics (e.g., Bcl-2 Selective Inhibitors like Venetoclax, Pan-Bcl-2 Inhibitors)
A particularly promising strategy involves combining Mcl-1 inhibitor 8 with other BH3 mimetics that target different anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. dovepress.comresearchgate.netnih.gov The survival of cancer cells often depends on a delicate balance between various pro- and anti-apoptotic proteins of the Bcl-2 family. frontiersin.org While some cancers are primarily dependent on Mcl-1 for survival, others may rely on Bcl-2 or Bcl-xL, or a combination of these proteins.
The Bcl-2 selective inhibitor, venetoclax, has shown significant efficacy in certain hematologic malignancies. researchgate.netnih.gov However, resistance to venetoclax often emerges due to the upregulation of Mcl-1, which can compensate for the loss of Bcl-2 function. researchgate.netnih.gov This makes the combination of an Mcl-1 inhibitor with venetoclax a highly rational approach. By simultaneously inhibiting both Mcl-1 and Bcl-2, this combination can induce potent apoptosis in cancer cells that are dependent on both pathways for survival, and can also overcome acquired resistance to venetoclax. researchgate.netnih.govnih.gov
This synergistic effect has been observed in various cancer models, including acute myeloid leukemia (AML) and multiple myeloma. nih.govbiorxiv.orgresearchgate.netnih.gov In AML, the combination of an Mcl-1 inhibitor with venetoclax has demonstrated strong synergistic anti-cancer effects, even in venetoclax-resistant cells. researchgate.netnih.govnih.gov Similarly, in multiple myeloma, where high levels of Mcl-1 can render cells resistant to venetoclax, the addition of an Mcl-1 inhibitor can restore sensitivity and enhance apoptosis. nih.govbiorxiv.org Pan-Bcl-2 inhibitors, such as ABT-737, which target Bcl-2 and Bcl-xL, also show synergistic effects when combined with Mcl-1 inhibitors in various cancer cell lines. dovepress.comfrontiersin.orgbiorxiv.org
| Combination | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| Mcl-1 inhibitor + Venetoclax (Bcl-2 inhibitor) | Acute Myeloid Leukemia (AML) | Strong synergistic anti-cancer effects, overcomes venetoclax resistance. | researchgate.netnih.govnih.govnih.gov |
| Mcl-1 inhibitor + Venetoclax (Bcl-2 inhibitor) | Multiple Myeloma (MM) | Synergistically boosts apoptosis and overcomes resistance. | nih.govbiorxiv.org |
| Mcl-1 inhibitor + ABT-737 (Pan-Bcl-2 inhibitor) | Multiple Myeloma (MM) | Suppresses Mcl-1 and enhances apoptosis. | frontiersin.orgbiorxiv.org |
| Mcl-1 inhibitor + S55746 (Bcl-2 inhibitor) | Acute Myeloid Leukemia (AML) | Marked anti-leukemic activity and synergy. | nih.gov |
Combination with Targeted Therapies
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes BRAF and MEK, is a critical signaling cascade that promotes cell proliferation and survival in many cancers, particularly melanoma. nih.govoncotarget.comnih.gov While inhibitors targeting BRAF and MEK have revolutionized the treatment of BRAF-mutant melanoma, resistance frequently develops. nih.govoncotarget.com One of the key mechanisms of this resistance is the upregulation of Mcl-1. nih.govoncotarget.com
Treatment with BRAF inhibitors, either alone or in combination with MEK inhibitors, has been shown to induce the expression of Mcl-1 in melanoma cells. nih.govoncotarget.com This increase in Mcl-1 levels helps the cancer cells to survive the initial therapeutic assault. Consequently, combining a BRAF or MEK inhibitor with an Mcl-1 inhibitor presents a logical strategy to prevent or overcome this resistance. nih.govoncotarget.comnih.gov Studies have demonstrated strong synergy between Mcl-1 inhibitors and MAPK pathway inhibitors in melanoma and other cancers with MAPK pathway activation, such as KRAS-mutant non-small cell lung cancer (NSCLC). nih.govoncotarget.comnih.govnih.gov In these models, the combination leads to enhanced apoptosis and tumor regression. nih.govnih.gov
The PI3K/AKT/mTOR pathway is another crucial signaling network that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. nih.govphysiology.orgnih.gov Inhibitors targeting this pathway have shown promise, but their efficacy as single agents can be limited. nih.gov A key reason for this is the complex interplay between the PI3K/AKT/mTOR pathway and the Bcl-2 family of proteins.
Inhibition of the PI3K/AKT/mTOR pathway can lead to a dependence on anti-apoptotic proteins like Mcl-1 for survival. nih.govnih.gov In some contexts, PI3K/mTOR inhibitors can even suppress the expression of Mcl-1, thereby sensitizing cells to other apoptotic stimuli. nih.govaacrjournals.org However, in other cases, resistance to PI3K/AKT inhibitors can be driven by the reactivation of this pathway, which can be overcome by combining the inhibitor with an Mcl-1 inhibitor. nih.gov This combination has been shown to be effective in breast cancer models, leading to rapid apoptosis. nih.gov The rationale for this combination is further strengthened by the fact that the PI3K/AKT/mTOR pathway can regulate Mcl-1 expression at both the transcriptional and translational levels. physiology.orgaacrjournals.org
Epidermal Growth Factor Receptor (EGFR) inhibitors are a cornerstone of treatment for certain types of lung cancer, particularly those with activating EGFR mutations. aacrjournals.orgcaptortherapeutics.comresearchgate.net However, similar to other targeted therapies, resistance to EGFR inhibitors is a major clinical challenge. aacrjournals.orgresearchgate.net Emerging evidence suggests that Mcl-1 plays a significant role in the initial survival of EGFR-mutant lung cancer cells treated with EGFR inhibitors. aacrjournals.orgcaptortherapeutics.com
Upon treatment with an EGFR inhibitor, surviving cancer cells can upregulate Mcl-1 as a protective mechanism. aacrjournals.orgcaptortherapeutics.com This upregulation is mediated, at least in part, by an increase in protein biosynthesis. aacrjournals.org By co-targeting Mcl-1 with an Mcl-1 inhibitor, it is possible to eliminate these surviving cells and achieve a more profound and durable response. aacrjournals.orgresearchgate.net This combination has been shown to be effective in both in vitro and in vivo models of EGFR-mutant lung cancer, leading to significant tumor shrinkage. aacrjournals.org
Combination with Conventional Chemotherapeutic Agents (e.g., Paclitaxel (B517696), Bortezomib, DNA Methyltransferase Inhibitors, Low-Dose Cytarabine, Regorafenib)
Mcl-1 inhibitor 8 can also be effectively combined with conventional chemotherapeutic agents to enhance their anti-tumor activity and overcome resistance. dovepress.comnih.govthno.orgnih.govbiorxiv.orgnih.govnih.govbiologists.comresearchgate.net
Paclitaxel: Mcl-1 has been identified as a factor that can limit the efficacy of taxanes like paclitaxel. dovepress.comresearchgate.net Combining an Mcl-1 inhibitor with paclitaxel could potentially increase the sensitivity of cancer cells to this widely used chemotherapeutic agent.
Bortezomib: In multiple myeloma, the proteasome inhibitor bortezomib is a standard-of-care therapy. nih.govbiorxiv.orgnih.govbiologists.com However, resistance to bortezomib is common and often involves the upregulation of Mcl-1. nih.govbiorxiv.org Combining an Mcl-1 inhibitor with bortezomib has been shown to be highly effective in overcoming this resistance and inducing apoptosis in bortezomib-resistant myeloma cells. nih.govbiorxiv.orgnih.govbiologists.com
DNA Methyltransferase Inhibitors and Low-Dose Cytarabine: In the context of acute myeloid leukemia (AML), Mcl-1 inhibitors have shown synergistic effects when combined with hypomethylating agents (a type of DNA methyltransferase inhibitor) and low-dose cytarabine. nih.gov These combinations have the potential to improve outcomes for AML patients, particularly those who are not eligible for intensive chemotherapy. nih.gov
Regorafenib: As previously mentioned, Mcl-1 inhibition is a key strategy to overcome both intrinsic and acquired resistance to the multi-kinase inhibitor regorafenib in colorectal cancer. nih.govthno.orgnih.govresearchgate.net The combination of an Mcl-1 inhibitor with regorafenib has demonstrated significant anti-tumor activity in preclinical models of regorafenib-resistant CRC. nih.govthno.orgnih.govresearchgate.net
Combination with Immunotherapiesnih.gov
The integration of Mcl-1 inhibitor 8 with various forms of immunotherapy, such as immune checkpoint inhibitors and CAR T-cell therapy, represents a novel approach to enhance anti-tumor responses. This strategy is built on the dual premise of directly killing tumor cells via apoptosis induction while simultaneously modulating the tumor microenvironment to be more susceptible to immune-mediated destruction.
In the context of cellular therapies, Mcl-1 plays a significant role in resistance to Chimeric Antigen Receptor (CAR) T-cell therapy. researchgate.netbiorxiv.org Studies have observed that cancer cells surviving CAR T-cell attack often exhibit increased levels of Mcl-1. bloodcancerstoday.com This suggests that Mcl-1 is a key factor in apoptosis resistance that limits the efficacy of CAR T-cells. biorxiv.orgaacrjournals.org Preclinical research combining the Mcl-1 inhibitor S63845 with anti-BCMA CAR T-cells in multiple myeloma models demonstrated improved killing of cancer cells, including those relatively resistant to CAR T-cell therapy alone. bloodcancerstoday.com This highlights the potential for Mcl-1 inhibitors to sensitize tumors to CAR T-cell-mediated lysis. researchgate.netresearchgate.net
Table 1: Research Findings on Combining Mcl-1 Inhibitors with Immunotherapies
| Mcl-1 Inhibitor (Analogue) | Combination Agent | Cancer Model | Key Findings | Reference |
|---|---|---|---|---|
| S64315 | Anti-PD-1 | Melanoma | Enhanced tumor growth inhibition; reduced MDSC frequency and improved CD8+ T cell function. | nih.gov |
| S63845 | Anti-BCMA CAR T-cells | Multiple Myeloma | Improved killing of myeloma cells, overcoming a resistance mechanism to CAR T-cell therapy. | bloodcancerstoday.com |
| AZD5991 | CAR T-cells | Leukemia/Lymphoma | Combination with CAR T-cells engineered to resist BH3 mimetics significantly increased cancer cell clearance. | researchgate.net |
Strategies to Potentiate Apoptosis through Dual Pathway Inhibitionmdpi.com
A primary mechanism by which cancer cells evade apoptosis after treatment with a single agent is through the compensatory upregulation of parallel survival pathways. The BCL-2 family of proteins, which includes Mcl-1, BCL-2, and BCL-xL, are central regulators of apoptosis. nih.gov Cancer cells are often dependent on more than one of these anti-apoptotic proteins for survival. Therefore, a key strategy to potentiate apoptosis is the dual inhibition of Mcl-1 and another BCL-2 family member.
The combination of an Mcl-1 inhibitor with a BCL-2 inhibitor, such as venetoclax, has shown pronounced synergistic effects across a range of hematological malignancies and solid tumors. nih.govmultiplemyelomahub.comnih.gov In multiple myeloma, for example, the combination of S63845 and venetoclax demonstrated potent anti-myeloma activity in vitro and in vivo. nih.gov Mechanistically, inhibiting Mcl-1 can lead to a compensatory reliance on BCL-2 for survival, and vice-versa. nih.gov By inhibiting both proteins simultaneously, this escape mechanism is blocked, leading to the efficient release of pro-apoptotic proteins like BIM and subsequent cell death. nih.govnih.gov Similar synergistic killing has been observed in acute myeloid leukemia (AML), T-cell acute lymphoblastic leukemia (T-ALL), and various solid tumors like melanoma and breast cancer. multiplemyelomahub.comfrontiersin.orgmdpi.comfrontiersin.org
Beyond the BCL-2 family, targeting other signaling cascades that influence apoptosis can also potentiate the effects of Mcl-1 inhibition. The MAPK pathway is one such example. In models of AML and B-cell precursor acute lymphoblastic leukemia (BCP-ALL), combining an Mcl-1 inhibitor with a MEK inhibitor (which blocks the MAPK pathway) resulted in synergistic apoptosis. frontiersin.orgthno.org Treatment with a MEK inhibitor like trametinib (B1684009) can increase the expression of the pro-apoptotic protein BIM, thereby priming the cells for Mcl-1 inhibition. mdpi.comthno.org This dual approach of increasing the pro-apoptotic pressure while simultaneously blocking a key survival protein has proven highly effective in preclinical models. frontiersin.orgthno.org Similar synergistic outcomes have been noted when combining Mcl-1 inhibitors with multi-kinase inhibitors like regorafenib in colorectal cancer or cisplatin (B142131) in triple-negative breast cancer. mdpi.comnih.gov
Table 2: Research Findings on Dual Pathway Inhibition with Mcl-1 Inhibitors
| Mcl-1 Inhibitor (Analogue) | Combination Agent | Cancer Model | Key Findings | Reference |
|---|---|---|---|---|
| S63845 | Venetoclax (BCL-2 inhibitor) | Multiple Myeloma | Pronounced synergistic apoptosis; overcame compensatory upregulation of survival proteins. | nih.govnih.gov |
| S63845 | ABT-737 (BCL-2/BCL-xL inhibitor) | Acute Myeloid Leukemia | Enhanced apoptosis and induced cell differentiation. | frontiersin.org |
| S63845 | Trametinib (MEK inhibitor) | B-Cell Precursor ALL | Synergistic cell death by overcoming MCL-1-dependent anti-apoptotic adaptation. | thno.org |
| S63845 | PD98059 (MAPK inhibitor) | Acute Myeloid Leukemia | Enhanced apoptosis and reduced Mcl-1 protein levels. | frontiersin.org |
| S63845 | ABT-263 / ABT-199 (BCL-2 family inhibitors) | Melanoma | Combination almost completely abolished cancer cell survival, inducing high rates of apoptosis. | frontiersin.org |
| S63845 | Regorafenib (Multi-kinase inhibitor) | Colorectal Cancer | Overcame intrinsic and acquired resistance to regorafenib by restoring apoptosis. | mdpi.com |
Viii. Advanced Research Methodologies and Analytical Approaches for Mcl 1 Inhibitor 8
Biophysical Techniques for Binding Characterization
Biophysical methods are essential for quantifying the direct interaction between a small molecule inhibitor and its protein target. These techniques provide critical data on binding affinity, kinetics, thermodynamics, and the structural basis of the interaction, which are fundamental to understanding the inhibitor's potency and mechanism.
While detailed studies employing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) specifically for Mcl-1 inhibitor 8 are not extensively available in peer-reviewed literature, these methods are standard for characterizing high-affinity Mcl-1 inhibitors. For analogous potent inhibitors of Mcl-1, these techniques are used to determine key kinetic and thermodynamic parameters.
Surface Plasmon Resonance (SPR) measures the binding and dissociation rates of an inhibitor to an immobilized target protein in real-time. This would yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between Mcl-1 inhibitor 8 and the Mcl-1 protein.
For potent Mcl-1 inhibitors, binding affinities are often observed in the picomolar to low nanomolar range, signifying a very strong and specific interaction. nih.gov
The precise molecular interactions between Mcl-1 inhibitor 8 and the Mcl-1 protein have been elucidated through X-ray crystallography. The crystal structure of the human Mcl-1 protein in complex with inhibitor 8 has been solved and is publicly available in the Protein Data Bank (PDB) under the accession code 6OQD. rcsb.org This structural data provides atomic-level insight into the binding mode of the inhibitor.
The crystallographic data reveals that Mcl-1 inhibitor 8 binds to the BH3-binding groove of Mcl-1, a critical site for its interaction with pro-apoptotic proteins like BAK and BIM. rcsb.orgnih.gov By occupying this groove, the inhibitor mimics the action of natural BH3-only proteins, preventing Mcl-1 from sequestering its pro-apoptotic binding partners and thereby allowing apoptosis to proceed. nih.gov Analysis of the co-crystal structure is crucial for structure-based drug design efforts, enabling the rational optimization of inhibitor potency and selectivity. caymanchem.com
Table 1: Crystallographic Data for Mcl-1 in Complex with Inhibitor 8
| Parameter | Value |
|---|---|
| PDB ID | 6OQD |
| Resolution | 1.48 Å |
| R-Value Work | 0.201 |
| R-Value Free | 0.235 |
| Space Group | C 2 2 2₁ |
Data sourced from the RCSB Protein Data Bank. pdbj.org
Solution Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to study protein-ligand interactions. nih.gov While specific NMR studies for Mcl-1 inhibitor 8 are not detailed in the available literature, this method can be used to map the inhibitor's binding site on the Mcl-1 protein by monitoring chemical shift perturbations of the protein's backbone amides upon addition of the inhibitor. This confirms that the inhibitor binds to the expected BH3 groove and can provide insights into the dynamic nature of the interaction in solution.
The Cellular Thermal Shift Assay (CETSA) is a critical method for verifying that a drug binds to its intended target within the complex environment of a living cell. nih.gov The principle of CETSA is that a ligand-bound protein is stabilized against heat-induced denaturation. By treating cells with the inhibitor, heating the cell lysate to various temperatures, and then quantifying the amount of soluble Mcl-1 protein remaining via Western blot, one can demonstrate direct target engagement. nih.gov A successful CETSA experiment would show a thermal shift, meaning that Mcl-1 protein remains soluble at higher temperatures in the presence of Mcl-1 inhibitor 8 compared to the untreated control, providing direct evidence of binding in a cellular context. nih.govnih.gov
Cellular and Biochemical Assays for Efficacy and Mechanism Validation
Following the confirmation of direct binding, a series of cellular and biochemical assays are necessary to confirm that the inhibitor not only engages its target but also elicits the desired biological response—namely, the induction of apoptosis by disrupting key protein-protein interactions.
High-content imaging (HCI) is a sophisticated microscopy-based approach that allows for the simultaneous measurement of multiple cellular events in response to a compound. To validate the efficacy of Mcl-1 inhibitor 8, HCI can be used to quantify key markers of apoptosis. This may include automated imaging and analysis of:
Nuclear Condensation and Fragmentation: Staining cells with nuclear dyes like Hoechst to visualize the characteristic chromatin condensation and nuclear fragmentation that occur during apoptosis.
Caspase Activation: Using fluorescent probes that specifically bind to activated caspases (e.g., Caspase-3/7) to confirm the execution phase of apoptosis.
Mitochondrial Membrane Potential: Employing dyes that measure the mitochondrial membrane potential, which is often lost during the early stages of apoptosis.
These quantitative imaging techniques provide robust, multi-parametric evidence of the pro-apoptotic activity of Mcl-1 inhibitor 8 in cancer cell lines.
Co-immunoprecipitation (Co-IP) is a cornerstone technique for studying protein-protein interactions within cells. To validate the mechanism of action of Mcl-1 inhibitor 8, Co-IP is used to demonstrate the disruption of the interaction between Mcl-1 and its pro-apoptotic binding partners, such as BAK, BAX, or BIM. nih.govresearchgate.net
In this assay, cell lysates are incubated with an antibody that specifically targets Mcl-1. This antibody, along with Mcl-1 and any proteins bound to it, is then captured. The captured proteins are subsequently analyzed by Western blotting using antibodies specific for the pro-apoptotic partners. In Mcl-1-dependent cancer cells, a successful experiment would show that in untreated cells, pro-apoptotic proteins like BAK co-precipitate with Mcl-1. nih.gov Following treatment with Mcl-1 inhibitor 8, the amount of co-precipitated BAK would be significantly reduced, demonstrating that the inhibitor effectively displaces it from the Mcl-1 binding groove. nih.govmedchemexpress.com This provides direct biochemical proof of the inhibitor's on-target mechanism in a cellular setting. nih.gov
Flow Cytometry for Cell Death and Phenotypic Analysis
Flow cytometry is a cornerstone technique for assessing the impact of Mcl-1 inhibitor 8 on cell populations. This high-throughput method allows for the rapid analysis of individual cells within a heterogeneous population, providing quantitative data on apoptosis, cell cycle progression, and changes in protein expression.
A primary application of flow cytometry in the study of Mcl-1 inhibitor 8 is the quantification of apoptosis. Treatment of cancer cells with the inhibitor is expected to induce programmed cell death. This is commonly measured using an Annexin V and propidium (B1200493) iodide (PI) co-staining assay. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis. By analyzing the fluorescence of thousands of individual cells, researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations. For instance, in studies involving the Mcl-1 inhibitor S63845, flow cytometry with Annexin V and 7-AAD (a viability dye similar to PI) was used to determine the extent of apoptosis in hematopoietic stem and progenitor cells following treatment. haematologica.org
Beyond apoptosis, flow cytometry is utilized for broader phenotypic analysis. This can include monitoring changes in the expression of cell surface markers or intracellular proteins. For example, researchers might use fluorescently labeled antibodies to track the levels of Mcl-1 itself or other BCL-2 family proteins within cells following treatment with Mcl-1 inhibitor 8. nih.gov This provides insight into potential feedback mechanisms or compensatory changes in the apoptotic machinery. Cell cycle analysis, often performed by staining cells with a DNA-intercalating dye like PI, can reveal if Mcl-1 inhibitor 8 causes cell cycle arrest at specific checkpoints, which can be a contributing factor to its anti-cancer effects. nih.gov
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V Positive) |
|---|---|---|
| DLD1 | Control | 5.2% |
| DLD1 | Mcl-1 siRNA + MG132 | 45.8% |
| HT29 | Control shRNA + Cobimetinib | 15.0% |
| HT29 | Mcl-1 shRNA + Cobimetinib | 40.0% |
This table presents hypothetical data based on findings where Mcl-1 knockdown enhances apoptosis induced by other agents, as would be quantified by flow cytometry. nih.govresearchgate.net
BH3 Profiling for Mitochondrial Priming Assessment
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, a state known as mitochondrial priming. nih.gov This technique is particularly valuable for understanding how Mcl-1 inhibitor 8 sensitizes cells to apoptosis. The assay involves exposing isolated mitochondria to a panel of synthetic BH3 peptides derived from various pro-apoptotic BCL-2 family proteins (e.g., BIM, BID, BAD, NOXA). nih.gov
These peptides can directly activate pro-apoptotic proteins like BAX and BAK or antagonize anti-apoptotic proteins, including Mcl-1. The subsequent release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway, is then measured. nih.gov A high degree of cytochrome c release in response to specific BH3 peptides indicates that the cell is highly primed for apoptosis and relies on the corresponding anti-apoptotic protein for survival.
In the context of Mcl-1 inhibitor 8, BH3 profiling can be used in several ways. Firstly, it can identify cancer cell lines that are "Mcl-1 dependent" and therefore more likely to be sensitive to the inhibitor. Secondly, dynamic BH3 profiling, where cells are treated with Mcl-1 inhibitor 8 before mitochondrial isolation, can demonstrate how the inhibitor increases mitochondrial priming. nih.gov This would be observed as an increased sensitivity to BH3 peptides, indicating that the inhibition of Mcl-1 has moved the cell closer to the point of no return for apoptosis. This methodology has been used to identify effective drug combinations, for instance, showing that combining the BCL-xL/BCL-2 antagonist navitoclax (B1683852) with an mTORC1/2 inhibitor enhances mitochondrial priming in malignant pleural mesothelioma cells. nih.gov
Molecular and Genetic Tools
To validate that the effects of Mcl-1 inhibitor 8 are specifically due to its interaction with Mcl-1, a variety of molecular and genetic tools are employed. These approaches involve the direct manipulation of Mcl-1 gene expression or the protein itself.
Gene Knockdown (siRNA, shRNA)
Gene knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA) provides a transient or stable reduction in Mcl-1 protein levels, respectively. nih.gov This allows researchers to mimic the effect of a pharmacological inhibitor. If the cellular effects of Mcl-1 inhibitor 8, such as apoptosis or reduced cell proliferation, are replicated by siRNA- or shRNA-mediated knockdown of Mcl-1, it provides strong evidence that the compound's activity is on-target. nih.govnih.gov
For example, studies have shown that siRNA-mediated knockdown of Mcl-1 can sensitize various cancer cells to apoptosis induced by other therapeutic agents, such as proteasome inhibitors. nih.gov Similarly, shRNA has been used to create cell lines with stable Mcl-1 knockdown, which can then be used to assess the impact on tumor growth in vivo. researchgate.net Comparing the outcomes of Mcl-1 knockdown with treatment by Mcl-1 inhibitor 8 is a critical step in target validation.
Gene Knockout (CRISPR/Cas9)
The CRISPR/Cas9 system offers a powerful tool for the complete and permanent removal of the Mcl-1 gene (gene knockout). nih.gov This technique provides the most definitive genetic validation of a drug's target. By creating Mcl-1 knockout cell lines, researchers can assess whether these cells are resistant to Mcl-1 inhibitor 8, as the drug's target is no longer present. nih.govnih.gov
Furthermore, large-scale CRISPR/Cas9 screens can be used to identify genes that, when knocked out, confer sensitivity or resistance to Mcl-1 inhibitors. nih.gov Data from resources like the DepMap portal indicate that the knockout of Mcl-1 can significantly suppress the growth of both solid and hematological cancers, highlighting its importance as a therapeutic target. researchgate.net The effects of Mcl-1 inhibitor 8 in wild-type versus Mcl-1 knockout cells can be compared across various assays, including cell viability, apoptosis, and cell cycle analysis, to confirm its mechanism of action. nih.gov
Mutagenesis Studies for Target Validation
Mutagenesis studies involve introducing specific changes to the amino acid sequence of the Mcl-1 protein. A key application in the study of Mcl-1 inhibitor 8 is to alter the binding site of the inhibitor on the Mcl-1 protein. If a specific mutation in the BH3-binding groove of Mcl-1 prevents the inhibitor from binding and abrogates its biological activity, this serves as strong evidence of direct target engagement. nih.gov
For instance, researchers can introduce a mutation like R263A into the Mcl-1 protein and test the binding of Mcl-1 inhibitor 8 to this mutant form compared to the wild-type protein. nih.gov A significant reduction or complete loss of binding to the mutant protein would confirm that the inhibitor interacts with that specific residue in the binding pocket. nih.gov These studies are often complemented by structural biology techniques, such as X-ray crystallography, to visualize the precise interactions between the inhibitor and the Mcl-1 protein. nih.gov
| Methodology | Experimental Approach | Expected Outcome for On-Target Activity of Mcl-1 Inhibitor 8 |
|---|---|---|
| siRNA/shRNA Knockdown | Compare the phenotype of cells treated with Mcl-1 inhibitor 8 to cells with reduced Mcl-1 expression. | Phenotypes (e.g., apoptosis, decreased proliferation) are similar. nih.govresearchgate.net |
| CRISPR/Cas9 Knockout | Treat wild-type and Mcl-1 knockout cells with Mcl-1 inhibitor 8 and measure cell viability. | Knockout cells are resistant to the inhibitor. nih.gov |
| Mutagenesis | Introduce mutations into the inhibitor's binding site on Mcl-1 and assess inhibitor binding and activity. | Binding and activity are significantly reduced or eliminated. nih.gov |
Omics Technologies for Comprehensive Biological Analysis
To gain a global and unbiased understanding of the cellular response to Mcl-1 inhibitor 8, researchers employ various "omics" technologies. These high-throughput methods allow for the simultaneous measurement of thousands of molecules, providing a systems-level view of the drug's impact.
Genomics and Transcriptomics: DNA sequencing and microarray or RNA-sequencing (RNA-Seq) are used to analyze the genome and transcriptome of cancer cells, respectively. These techniques can help identify genetic features, such as Mcl-1 gene amplification, that may predict sensitivity to Mcl-1 inhibitor 8. broadinstitute.org Transcriptomic analysis can reveal changes in gene expression patterns that occur in response to the inhibitor, highlighting the downstream pathways that are affected by Mcl-1 inhibition. A chemical genomic screen, for example, identified that compounds that act as global transcriptional repressors preferentially affect Mcl-1 due to its short mRNA half-life. broadinstitute.org
Proteomics: Mass spectrometry-based proteomics allows for the large-scale identification and quantification of proteins in a cell. This can be used to assess how Mcl-1 inhibitor 8 affects the levels of other BCL-2 family proteins, cell cycle regulators, and signaling molecules. This approach can uncover unexpected off-target effects or identify mechanisms of resistance, such as the upregulation of other anti-apoptotic proteins.
Metabolomics: This technology involves the comprehensive analysis of small molecule metabolites within a cell. As Mcl-1 has been implicated in the regulation of mitochondrial metabolism, metabolomics can be used to investigate whether Mcl-1 inhibitor 8 disrupts cellular metabolic pathways, such as oxidative phosphorylation. nih.gov This could represent an additional, non-apoptotic mechanism by which the inhibitor exerts its anti-cancer effects.
By integrating data from these various omics platforms, researchers can construct a detailed molecular portrait of the cellular response to Mcl-1 inhibitor 8, leading to a deeper understanding of its therapeutic potential and informing the development of rational combination strategies.
Gene Expression Profiling (e.g., RNA-Seq)
There is no publicly available research detailing the use of gene expression profiling techniques, such as RNA sequencing (RNA-Seq), to analyze the cellular response to Mcl-1 inhibitor 8. Such studies would be instrumental in identifying the broader transcriptomic changes, off-target effects, and potential resistance pathways associated with this specific inhibitor.
Proteomics and Phosphoproteomics
Similarly, studies employing proteomics and phosphoproteomics to map the global protein and phosphorylation changes induced by Mcl-1 inhibitor 8 have not been published. This type of analysis is vital for confirming the inhibitor's mechanism of action and uncovering novel signaling pathways it may modulate.
Advanced Preclinical Model Systems
While some sources indicate that Mcl-1 inhibitor 8 has demonstrated antitumor efficacy in xenograft models, specific data, particularly from advanced models like Patient-Derived Xenografts (PDX), organoids, or Genetically Engineered Mouse Models (GEMMs), is absent from the public record.
Patient-Derived Xenografts (PDX)
Detailed findings from studies using patient-derived xenograft models to evaluate Mcl-1 inhibitor 8 are not available. PDX models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, are considered highly predictive of clinical response. The absence of such data precludes a thorough assessment of the inhibitor's efficacy across a range of patient tumors.
Organoid Models
There is no available research documenting the use of organoid models to test the efficacy or mechanism of Mcl-1 inhibitor 8. Tumor organoids, which are three-dimensional cultures derived from patient tumors, offer a sophisticated in vitro system that more closely mimics the in vivo tumor microenvironment.
Genetically Engineered Mouse Models (GEMMs)
Information regarding the evaluation of Mcl-1 inhibitor 8 in genetically engineered mouse models is not present in the available literature. GEMMs, which are engineered to develop tumors that recapitulate human cancer, are critical for studying tumor development, progression, and response to therapy in an immunocompetent setting.
Ix. Future Perspectives and Emerging Research Directions for Mcl 1 Inhibitor 8
Addressing Challenges in Mcl-1 Inhibitor Development and Optimization
The primary obstacles in the clinical advancement of Mcl-1 inhibitors have been on-target toxicities, particularly cardiotoxicity, and the development of resistance. captortherapeutics.combusinesswire.com Research is now focused on innovative strategies to enhance their safety and efficacy.
Strategies to Improve On-Target Specificity and Therapeutic Index
A major challenge with Mcl-1 inhibitors is the on-target toxicity observed in healthy tissues, such as cardiomyocytes, which also rely on Mcl-1 for survival. captortherapeutics.comfrontiersin.org The binding of inhibitors can paradoxically stabilize the Mcl-1 protein, leading to an accumulation that causes cellular damage through necrosis rather than apoptosis. captortherapeutics.combusinesswire.com This has led to the discontinuation of several inhibitors in early clinical trials due to cardiac issues. nih.govcaptortherapeutics.com
To mitigate these effects, several strategies are being pursued:
Structure-Guided Design: Continuous efforts in structure-based drug design aim to develop next-generation inhibitors with higher affinity and greater selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL and Bcl-2. acs.org This enhanced selectivity is crucial for minimizing off-target effects.
Novel Formulations: Encapsulating Mcl-1 inhibitors within nanoparticles is a promising approach to improve their therapeutic index. ashpublications.org Nanoparticles can be designed to preferentially target tumor tissues, thereby increasing the drug concentration at the cancer site while reducing systemic exposure and associated toxicities. ashpublications.orgnih.gov For instance, encapsulating the Mcl-1 inhibitor S63845 and the Bcl-2 inhibitor venetoclax (B612062) in tumor-targeted nanoparticles allowed for a significant reduction in the required dose, induced sustained remissions in lymphoma models, and minimized toxicity. ashpublications.org
Stapled Peptides: Another innovative approach involves the creation of "stapled" peptides. These are synthetic peptides locked into an alpha-helical shape by a chemical brace, mimicking the native BH3 domains that bind to Mcl-1. pnas.org This stapling not only enhances binding affinity and cell penetration but can also confer greater specificity for Mcl-1, offering a selective way to induce apoptosis in Mcl-1-dependent cancer cells. pnas.org
Identification and Validation of Predictive Biomarkers for Mcl-1 Inhibitor 8 Sensitivity
A critical aspect of optimizing Mcl-1 inhibitor therapy is the ability to select patients who are most likely to respond. Mcl-1 protein or mRNA expression levels have shown poor correlation with inhibitor sensitivity, necessitating the discovery of more reliable predictive biomarkers. frontiersin.orgnih.govresearchgate.net
| Biomarker Strategy | Description | Key Findings | Relevant Compounds |
| BH3 Profiling | A functional assay that measures how close a cell's mitochondria are to the threshold of apoptosis by exposing them to various BH3 peptides. nih.govoncotarget.com | Superior predictor of sensitivity to Bcl-2 family inhibitors compared to protein or RNA expression levels. nih.gov Can identify Mcl-1-dependent tumors. nih.govnih.gov | AZD5991, Venetoclax |
| Gene Signatures | Analysis of specific gene expression patterns associated with sensitivity or resistance. | A four-gene signature (AXL, IL6, EFEMP1, ETS1) was identified in triple-negative breast cancer (TNBC) that predicts resistance to Mcl-1 inhibitors by activating the ERK pathway. researchgate.netprobiologists.comnih.gov | AZD5991, GS-9716 |
| Co-dependency on other Bcl-2 Proteins | The expression levels of other anti-apoptotic proteins can influence sensitivity. | Low expression of BCL-xL is a strong predictor of sensitivity to Mcl-1 inhibition in certain cancers. frontiersin.orgnih.gov High BCL-xL expression often confers resistance. frontiersin.org | AM-8621, Triptolide |
| Pro-apoptotic Protein Levels | The abundance of pro-apoptotic proteins like BAK can determine the response to Mcl-1 inhibition. | High BAK expression has been shown to predict sensitivity to Mcl-1 inhibitors. frontiersin.org | AM-8621, ANJ810 |
Functional approaches like BH3 profiling have emerged as robust predictors of sensitivity by directly assessing a cell's reliance on Mcl-1 for survival. nih.gov In T-cell lymphomas, BH3 profiling accurately predicted the in vitro and in vivo efficacy of the Mcl-1 inhibitor AZD5991. nih.gov Furthermore, specific gene signatures are being validated; a four-gene signature (AXL, IL6, EFEMP1, and ETS1) was found to be a strong predictor of Mcl-1 inhibitor sensitivity in TNBC cells. probiologists.comnih.gov Low expression of BCL-xL has also been identified as a potential biomarker for Mcl-1 dependency. frontiersin.orgnih.gov
Exploration of Novel Applications of Mcl-1 Inhibitor 8 Beyond Oncology (e.g., Antiviral Treatments)
The role of Mcl-1 extends beyond cancer cell survival, presenting opportunities for therapeutic intervention in other diseases, notably viral infections. businesswire.comnih.gov Many viruses manipulate the host cell's apoptotic machinery to ensure their own replication and dissemination. nih.govmdpi.com
By modulating the levels of Mcl-1, viruses can delay or promote cell death to suit their replication cycle. nih.govdntb.gov.ua This dependency creates a therapeutic vulnerability. Research has indicated that Mcl-1 is a crucial host factor for several viruses, including:
Human Cytomegalovirus (HCMV): HCMV infection selectively upregulates Mcl-1 in monocytes to keep the host cell alive during viral replication. nih.gov Studies have shown that Mcl-1 inhibitors can effectively kill HCMV-infected monocytes, suggesting a potential treatment for HCMV-associated diseases, especially in immunocompromised patients. nih.gov
Other Viruses: The role of Mcl-1 has been implicated in infections caused by HIV, Hepatitis B and C viruses (HBV, HCV), Epstein-Barr virus (EBV), and SARS-CoV-2. nih.govmdpi.com
Targeting Mcl-1 could therefore represent a novel host-directed antiviral strategy. nih.gov This approach may be less prone to the development of viral resistance compared to drugs that target viral proteins directly. Emerging research continues to explore the potential of Mcl-1 inhibitors as broad-spectrum antiviral agents. businesswire.comglobenewswire.com
Integration of Artificial Intelligence and Machine Learning in Mcl-1 Inhibitor Discovery
The discovery and optimization of Mcl-1 inhibitors is a complex process that can be significantly accelerated by artificial intelligence (AI) and machine learning (ML). preprints.org These computational tools are being integrated into various stages of the drug discovery pipeline.
Key applications include:
High-Throughput Virtual Screening: AI algorithms can screen vast virtual libraries of chemical compounds to identify novel scaffolds that are predicted to bind to the challenging surface of the Mcl-1 protein. researchgate.net This integrated computational and experimental screening has led to the discovery of new chemical starting points for Mcl-1 inhibitors. researchgate.net
Generative Models for Drug Design: Generative AI can design entirely new molecules with optimized properties for Mcl-1 inhibition. preprints.org These models learn from large chemical databases to generate novel structures with desired characteristics, such as high potency, selectivity, and favorable pharmacokinetic profiles.
Predictive Modeling: ML models can predict the activity and toxicity of potential drug candidates, helping to prioritize the most promising compounds for synthesis and testing. jneonatalsurg.com This reduces the time and cost associated with preclinical development.
Q & A
Q. What experimental methods are used to assess the binding affinity of Mcl-1 inhibitors like Mcl-1 inhibitor 8?
Fluorescence polarization assays (FPA) are widely employed to quantify inhibitor binding to Mcl-1. This method measures the displacement of a fluorescently labeled BH3 peptide (e.g., 5-FAM-Bid) by the inhibitor, allowing calculation of IC50 values. These are converted to dissociation constants (Ki) using established formulas, such as those by Nikolovska-Coleska et al. . Structural validation via X-ray crystallography (e.g., PDB 3KJ0) further refines binding mode insights .
Q. How do structural features (e.g., carboxyl or hydroxyl groups) influence Mcl-1 inhibitor potency?
Carboxylic acid groups are critical for binding Mcl-1’s R263 residue, as demonstrated in fluorescence polarization assays. Neutral scaffolds (e.g., pyrogallol derivatives) may engage R263 via hydrogen bonding instead. Structure-activity relationship (SAR) studies highlight that modifications to these groups significantly alter inhibitory activity, as shown in Table 3 of structural studies .
Advanced Research Questions
Q. What computational strategies are effective in identifying and optimizing Mcl-1 inhibitors?
Virtual screening across multiple Mcl-1 conformations can prioritize lead compounds. Integration of docking studies with experimental validation (e.g., isothermal titration calorimetry, STD-NMR) enhances specificity. For example, compound 7 was identified using a combination of docking and fluorescence polarization assays .
Q. Why have clinical trials for Mcl-1 inhibitors been halted, and how can these challenges be addressed?
Cardiotoxicity (e.g., elevated troponin levels) has halted trials for inhibitors like AMG 176 and AZD5991. Preclinical models suggest toxicity arises from on-target Mcl-1 inhibition in cardiomyocytes. Mitigation strategies include optimizing dosing schedules or developing isoform-specific inhibitors .
Q. How can combination therapies enhance the efficacy of Mcl-1 inhibitors in resistant cancers?
Sequential administration of BRAF/MEK inhibitors followed by Mcl-1 inhibitors exploits cancer cell dependency on Mcl-1 for survival. For example, KS18, a pyoluteorin-derived inhibitor, re-sensitizes resistant multiple myeloma cells to venetoclax (a Bcl-2 inhibitor) by reducing apoptotic thresholds .
Q. What structural insights guide the design of Mcl-1 inhibitors with improved selectivity?
X-ray crystallography of Mcl-1-inhibitor complexes (e.g., 3KJ0) reveals key interactions, such as the carboxylic acid–R263 bond. Scaffold diversification (e.g., 1-hydroxy-2-naphthoates, tetrahydroquinolines) maintains this interaction while improving pharmacokinetic properties. Neutral inhibitors (e.g., MIM1) use hydrogen bonding to avoid charge-related solubility issues .
Methodological Recommendations
- For binding studies : Use FPA with 5-FAM-Bid and validate with orthogonal techniques (e.g., NMR or ITC) to avoid false positives .
- For in vivo models : Prioritize xenografts with amplified 1q21 (a biomarker of Mcl-1 dependency) to assess therapeutic relevance .
- For structural optimization : Combine SAR with molecular dynamics simulations to predict off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
